Cycloechinulin
Description
Properties
IUPAC Name |
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQPWJZZZLMBI-AUHQLAKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Cycloechinulin: A Technical Guide to a Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin (B10787556) is a diketopiperazine alkaloid produced by various species of fungi, notably within the genus Aspergillus. As a member of a broad class of natural products with diverse biological activities, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, structure, and biological properties of this compound, with a focus on the experimental methodologies and data that are crucial for researchers in the fields of natural product chemistry, mycology, and drug discovery.
Discovery and Isolation
The definitive structural elucidation of this compound was achieved through its isolation from the fungus Aspergillus ochraceus. While referenced in earlier literature, a key study by Hansen et al. (2001) confirmed its structure via single-crystal X-ray diffraction analysis[1]. The compound has also been isolated from other fungal species, including Aspergillus flocculosus and Aspergillus novofumigatus[2].
General Isolation Protocol from Aspergillus Species
The isolation of this compound typically involves a multi-step process beginning with the cultivation of the producing fungal strain, followed by extraction and chromatographic purification.
1. Fungal Cultivation:
-
Aspergillus species are cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites. Common media include Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth.
-
Incubation is carried out under controlled conditions of temperature and humidity for a period sufficient to allow for substantial mycelial growth and metabolite production.
2. Extraction:
-
The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to partition the secondary metabolites.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by TLC analysis, may be further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 351.40 g/mol [2] |
| Appearance | To be reported |
| Melting Point | To be reported |
| Optical Rotation | To be reported |
Structure Elucidation
The structure of this compound, a substituted diketopiperazine derived from tryptophan and alanine, has been unequivocally established through a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule.
Table 2: Representative ¹H and ¹³C NMR Data for this compound (Data to be populated from specific literature sources)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Indole Moiety | ||
| 2 | ||
| 3 | ||
| 3a | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 7a | ||
| Diketopiperazine Ring | ||
| 1 | ||
| 3 | ||
| 4 | ||
| 6 | ||
| Alanine Side Chain | ||
| 11 | ||
| Isoprenyl Unit | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 12 | ||
| 13 |
Note: This table is a template. Specific chemical shift and coupling constant values need to be sourced from primary literature.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which confirms the molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, which aids in the structural elucidation by identifying key substructures.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule. The crystal structure of this compound confirmed the connectivity of the atoms and the relative stereochemistry of the chiral centers[1].
Biosynthesis
The biosynthesis of diketopiperazine alkaloids like this compound in fungi is a complex process that typically involves non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are responsible for the selection and condensation of amino acid precursors.
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Activation of Amino Acid Precursors: L-tryptophan and L-alanine are activated as adenylates by the adenylation (A) domains of an NRPS.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) domains.
-
Peptide Bond Formation: The condensation (C) domain catalyzes the formation of the dipeptide, L-alanyl-L-tryptophan, which remains tethered to the NRPS.
-
Cyclization: A terminal condensation or thioesterase (TE) domain facilitates the cyclization of the dipeptide to form the diketopiperazine ring.
-
Post-NRPS Modifications: The diketopiperazine scaffold undergoes a series of post-NRPS modifications, including prenylation and other enzymatic transformations, to yield the final this compound structure.
The specific gene cluster responsible for the biosynthesis of this compound has yet to be fully characterized. Identifying and characterizing this cluster would provide valuable insights into the enzymatic machinery responsible for its production and could enable synthetic biology approaches for its production and the generation of novel analogs.
Biological Activity
The biological activities of this compound have been investigated in a limited number of studies. While some related diketopiperazine alkaloids exhibit potent cytotoxic, antimicrobial, or other pharmacological effects, the currently available data for this compound suggest a more modest activity profile.
Table 3: Reported Biological Activities of this compound
| Activity Type | Assay Details | Results | Reference |
| Anti-proliferative | Human cancer cell lines | No significant activity up to 30 µg/mL | [3] |
Further research is warranted to explore a broader range of biological targets and to determine if this compound possesses other, as-yet-undiscovered pharmacological properties.
Experimental Workflows
The discovery and characterization of natural products like this compound follow a systematic workflow.
Conclusion
This compound represents a well-characterized fungal metabolite with a defined structure and a biosynthetic pathway that is beginning to be understood. While initial biological screenings have not revealed potent cytotoxic activity, the vast chemical space of natural products suggests that further investigation into other potential biological activities is warranted. This technical guide provides a foundational resource for researchers interested in exploring the chemistry, biology, and potential applications of this compound and related diketopiperazine alkaloids. Future research focused on the elucidation of its complete biosynthetic gene cluster and a broader screening for biological activities will be crucial in fully understanding the role of this natural product in its producing organism and its potential for therapeutic development.
References
An In-depth Technical Guide to the Isolation of Cycloechinulin from Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloechinulin, a diketopiperazine alkaloid, is a secondary metabolite produced by various species of the fungal genus Aspergillus. First isolated from Aspergillus ochraceus, this natural product has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Aspergillus species. It details the experimental protocols for fungal culture, extraction, and purification of the target compound. Furthermore, this guide presents a summary of the quantitative data, including yields and spectroscopic characteristics, essential for its identification and further research. A proposed biosynthetic pathway and a detailed experimental workflow are also visualized to facilitate a deeper understanding of its origin and isolation procedure.
Introduction
Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, including a significant class of compounds known as diketopiperazine alkaloids. This compound, a member of this family, is characterized by a core structure derived from the condensation of L-tryptophan and L-alanine. The indole (B1671886) moiety of the tryptophan residue is further modified by prenylation. This guide focuses on the technical aspects of isolating this compound, providing researchers with the necessary protocols and data to successfully obtain and identify this compound for further investigation into its potential biological activities.
Experimental Protocols
The following sections detail the methodologies for the cultivation of Aspergillus species, followed by the extraction and purification of this compound. The primary protocol is based on the successful isolation from Aspergillus ochraceus.
Fungal Cultivation
-
Organism : Aspergillus ochraceus is a commonly used species for the production of this compound. Other species such as Aspergillus chevalieri and Aspergillus novofumigatus have also been reported to produce this compound and related compounds.
-
Culture Medium : The fungus is typically grown on a solid agar (B569324) medium. Sabouraud agar plates are a suitable choice for supporting the growth and secondary metabolite production of A. ochraceus.
-
Incubation Conditions : The inoculated plates are incubated at a controlled temperature of 25-28 °C for a period of 10 to 14 days in the dark to allow for sufficient mycelial growth and accumulation of this compound.
Extraction of this compound
-
Harvesting : After the incubation period, the fungal mycelial mat is carefully separated from the agar medium.
-
Washing : The harvested mycelium is washed with distilled water to remove any remaining media components.
-
Extraction Solvent : Chloroform (B151607) (CHCl₃) is an effective solvent for the extraction of this compound from the fungal biomass.
-
Procedure :
-
The washed mycelial mat is macerated and soaked in chloroform.
-
The mixture is agitated or sonicated to ensure efficient extraction of the secondary metabolites.
-
The chloroform extract is then filtered to remove the solid mycelial debris.
-
The filtrate, containing this compound and other metabolites, is collected.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification of this compound
-
Chromatographic Method : Preparative Thin-Layer Chromatography (TLC) is a commonly employed method for the purification of this compound from the crude extract.
-
Stationary Phase : Silica (B1680970) gel is used as the stationary phase for the preparative TLC plates.
-
Mobile Phase : A suitable solvent system, typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297) in a specific ratio, is used as the mobile phase to achieve good separation of the compounds in the crude extract. The optimal solvent system may need to be determined empirically by analytical TLC.
-
Procedure :
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or methanol) and applied as a band onto the preparative TLC plate.
-
The plate is developed in a chromatography tank containing the mobile phase.
-
After development, the plate is dried, and the bands corresponding to different compounds are visualized under UV light (as this compound is UV-active).
-
The band corresponding to this compound is identified by comparing its retention factor (Rf) with a known standard or by subsequent analysis of the eluted compounds.
-
The silica gel from the identified band is scraped off the plate.
-
The this compound is then eluted from the silica gel using a polar solvent such as methanol (B129727) or ethyl acetate.
-
The solvent is evaporated to yield the purified this compound.
-
Quantitative Data
Yield of this compound
The yield of this compound can vary depending on the Aspergillus strain, culture conditions, and extraction efficiency.
| Parameter | Value | Source Organism |
| Yield | Approx. 100 mg per m² of mycelial mat | Aspergillus ochraceus |
Spectroscopic Data
The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in a consolidated format in the search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a consolidated format in the search results |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | m/z Value | Assignment |
| ESI-MS | Data not available in a consolidated format in the search results | [M+H]⁺, [M+Na]⁺, etc. |
Visualization of Pathways and Workflows
Experimental Workflow for Isolation of this compound
The following diagram illustrates the key steps involved in the isolation and purification of this compound from Aspergillus species.
Caption: Experimental workflow for the isolation of this compound.
Proposed Biosynthetic Pathway of Echinulin-type Alkaloids
This compound belongs to the echinulin (B167357) class of alkaloids. The biosynthesis of this class of compounds is proposed to start from the cyclic dipeptide, cyclo-L-alanyl-L-tryptophan, which then undergoes a series of prenylation steps catalyzed by specific prenyltransferase enzymes.
Caption: Proposed biosynthetic pathway for echinulin-type alkaloids.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of this compound from Aspergillus species. The outlined protocols for fungal cultivation, extraction, and purification, combined with the summarized quantitative data, offer a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. The visualized workflow and biosynthetic pathway further enhance the understanding of this fascinating fungal metabolite. Further research is warranted to fully elucidate the spectroscopic properties of this compound and to explore its potential pharmacological applications.
Spectroscopic and Spectrometric Analysis of Cycloechinulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric techniques used in the characterization of the fungal metabolite, cycloechinulin (B10787556). While a complete, publicly available dataset of its NMR and mass spectrometry data remains elusive in surveyed literature, this document details the standardized experimental protocols for acquiring such data for natural products. Furthermore, a logical workflow for the isolation and structural elucidation of compounds like this compound is presented.
Experimental Protocols
The structural elucidation of a novel or known natural product like this compound relies on a combination of modern spectroscopic and spectrometric techniques. The following protocols outline the general methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for a complete structural assignment.
Sample Preparation:
-
A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400-800 MHz) is used to acquire the proton spectrum.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
-
Spectral Width: A range of 0-12 ppm is commonly used for organic molecules.
-
¹³C NMR Spectroscopy:
-
Instrument: The same high-field NMR spectrometer is used.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 10240 scans are often required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A range of 0-220 ppm is typical for most organic compounds.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is critical for assembling the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer is commonly used to obtain high-resolution mass data.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for many natural products. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes are typically acquired.
-
Data Analysis: The accurate mass measurement allows for the determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS):
-
Purpose: To induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Procedure: The molecular ion of interest is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation - CID), and the fragment ions are analyzed in the second mass analyzer.
-
Data Analysis: The fragmentation pattern provides valuable structural information.
Logical Workflow for Natural Product Discovery
The process of isolating and identifying a natural product like this compound from its biological source follows a structured workflow. This process begins with the extraction from the source organism and culminates in the complete structural elucidation and biological activity assessment.
Note on Spectroscopic Data for this compound:
Despite a thorough search of publicly available scientific literature and databases, a complete and tabulated set of ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. While publications confirm its structure through methods like X-ray crystallography and mention that it was spectroscopically characterized, the raw or fully assigned data is not readily accessible. Researchers requiring this specific data are advised to consult the primary literature on the isolation of this compound, which may contain the full experimental details in its supplementary information.
An In-depth Technical Guide to the Physical and Chemical Properties of Cycloechinulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin is a diketopiperazine fungal metabolite first isolated from Aspergillus ochraceus. As a member of the prenylated indole (B1671886) alkaloids, a class of natural products known for their diverse biological activities, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound presents as a solid with a molecular formula of C₂₀H₂₁N₃O₃ and a molecular weight of 351.4 g/mol .[1] It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₃ | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| CAS Number | 143086-29-7 |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons of the indole ring are expected to appear in the downfield region (δ 7.0-8.0 ppm). Protons of the diketopiperazine ring and the prenyl group would be observed in the upfield and mid-field regions.
-
¹³C NMR: Carbonyl carbons of the diketopiperazine moiety typically resonate in the range of δ 160-180 ppm. Aromatic and olefinic carbons of the indole and prenyl groups would appear between δ 100-150 ppm, while aliphatic carbons would be found in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the indole N-H group.
-
C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ corresponding to the amide carbonyl groups of the diketopiperazine ring.
-
C=C stretching: Bands in the 1500-1600 cm⁻¹ region due to the aromatic and olefinic double bonds.
-
C-H stretching: Absorptions around 2850-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the indole chromophore. Typically, indole and its derivatives exhibit two main absorption bands: a stronger band around 220-230 nm and a weaker, broader band in the 270-290 nm region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound with a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 351.4 or 352.4, respectively. The fragmentation pattern would likely involve the loss of side chains and characteristic cleavages of the diketopiperazine and indole rings.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus ochraceus
The following is a generalized protocol based on typical methods for isolating fungal metabolites.
1. Fungal Culture:
-
Inoculate Aspergillus ochraceus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324) or Potato Dextrose Broth).
-
Incubate the culture under appropriate conditions (e.g., 25-28 °C) for a sufficient period to allow for fungal growth and metabolite production.
2. Extraction:
-
If using a solid medium, scrape the fungal mycelium and agar and extract with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.
-
If using a liquid medium, separate the mycelium from the broth by filtration. Extract both the mycelium and the broth separately with an appropriate organic solvent.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions containing the target compound and further purify using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using the spectroscopic methods described above (NMR, IR, UV-Vis, and MS).
Biological Activity and Signaling Pathways
The biological activities of this compound are not as extensively studied as some other fungal metabolites. However, preliminary research and the activities of structurally related compounds suggest potential areas of interest.
At present, there is a lack of specific studies detailing the direct interaction of this compound with and modulation of specific signaling pathways. Research on the closely related compound, neoechinulin (B12335001) A, has shown it to possess antioxidant and anti-inflammatory properties, potentially through the inhibition of pathways involving NF-κB and MAP kinases. Given the structural similarities, it is plausible that this compound may exhibit similar mechanisms of action.
Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound. Such studies would be crucial in determining its potential for development as a therapeutic agent.
Conclusion
This compound is a fungal metabolite with a well-defined chemical structure. While its basic physical and chemical properties are known, a comprehensive public repository of its detailed spectral data is lacking. The general protocols for its isolation are established, but further optimization may be required for large-scale production. The most significant knowledge gap lies in the understanding of its biological mechanism of action, specifically its molecular targets and the signaling pathways it modulates. This technical guide serves as a foundational resource to encourage and facilitate further research into this intriguing natural product, which may hold untapped potential for therapeutic applications.
References
Cycloechinulin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Diketopiperazine Fungal Metabolite
Abstract
Cycloechinulin (B10787556) is a diketopiperazine alkaloid first isolated from the fungus Aspergillus ochraceus. As a member of the prenylated indole (B1671886) alkaloids, a class of compounds known for their diverse biological activities, this compound and its derivatives have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current literature on this compound and its closely related analogs, with a focus on its biological activities, mechanisms of action, and available experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. While specific quantitative data for this compound is limited in publicly accessible literature, this review incorporates data from its well-studied derivatives, primarily neoechinulin (B12335001) A and B, to provide a broader understanding of its potential pharmacological profile.
Introduction
This compound is a fungal metabolite characterized by a core diketopiperazine structure formed from tryptophan and alanine (B10760859) residues.[1] Its structure has been confirmed by X-ray diffraction analysis.[1] The broader family of neoechinulins, which are derivatives of this compound, have demonstrated a wide range of biological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, and anticancer properties.[2] This guide will synthesize the available information on this compound and its analogs, presenting quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways to facilitate further research and development.
Biological Activity
While specific quantitative biological data for this compound is not extensively reported, studies on its close analogs, particularly neoechinulin A and B, provide significant insights into the potential activities of this compound class.
Antiviral Activity
Neoechinulin A has been identified as a significant inhibitor of the SARS-CoV-2 main protease (Mpro). In vitro screening has highlighted its potential as a lead compound for the development of antiviral agents. Neoechinulin B and its synthetic derivatives have also been evaluated for their antiviral properties against Hepatitis C Virus (HCV) and SARS-CoV-2. The antiviral mechanism of these compounds is linked to the inactivation of Liver X Receptors (LXRs).
Anti-inflammatory and Neuroprotective Effects
Neoechinulin A has demonstrated anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-treated macrophages. It also exhibits cytoprotective properties in neuronal cells, suggesting potential applications in the management of neurodegenerative diseases.
Table 1: Summary of Biological Activity for this compound Analogs
| Compound | Target/Assay | Activity Type | IC50 Value (µM) | Cell Line/System |
| Neoechinulin A | SARS-CoV-2 Mpro | Enzyme Inhibition | 0.47 | In vitro enzyme assay |
| Echinulin | SARS-CoV-2 Mpro | Enzyme Inhibition | 3.90 | In vitro enzyme assay |
| Neoechinulin B (1a) | Hepatitis C Virus (HCV) | Antiviral | >20 (CC50) | Huh7 cells |
| Neoechinulin B derivative (1c) | SARS-CoV-2 | Antiviral | - | VeroE6/TMPRSS2 cells |
| Neoechinulin B derivative (1d) | SARS-CoV-2 | Antiviral | - | VeroE6/TMPRSS2 cells |
| Neoechinulin B derivative (1h) | SARS-CoV-2 | Antiviral | - | VeroE6/TMPRSS2 cells |
| Neoechinulin B derivative (1j) | SARS-CoV-2 | Antiviral | - | VeroE6/TMPRSS2 cells |
| Neoechinulin B derivative (1l) | SARS-CoV-2 | Antiviral | - | VeroE6/TMPRSS2 cells |
| Neoechinulin B derivative (1o) | SARS-CoV-2 | Antiviral | - | VeroE6/TMPRSS2 cells |
Note: Specific IC50 values for the anti-SARS-CoV-2 activity of neoechinulin B derivatives were not provided in the source material, but they were reported to exhibit activity.
Experimental Protocols
Isolation of this compound from Aspergillus ochraceus
A published method for the isolation of this compound provides a general outline:
-
Organism: Aspergillus ochraceus (Australian isolate D2306) was cultured on Sabouraud's agar (B569324) plates at pH 5.9 and 298 K for 10-14 days.[1]
-
Extraction: The mycelial mat was washed with distilled water. The aqueous extracts were then combined.[1]
-
Purification: The volume of the combined extracts was reduced, leading to the isolation of this compound.[1] Further details on the purification process, such as chromatographic techniques, were not specified in the available literature.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of this compound are not well-defined. However, studies on its analog, neoechinulin A, have implicated its involvement in key inflammatory signaling pathways.
Inhibition of NF-κB and p38 MAPK Pathways
Neoechinulin A has been shown to exert its anti-inflammatory effects by targeting the NF-κB and p38 MAPK pathways. In LPS-stimulated macrophages, neoechinulin A likely inhibits the activation of these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Putative mechanism of Neoechinulin A in inflammatory signaling.
Synthesis
A detailed, step-by-step total synthesis of this compound has not been extensively reported in the literature. However, synthetic methodologies for related diketopiperazine alkaloids and the total synthesis of neoechinulin A have been described, suggesting that synthetic routes to this compound are feasible. These syntheses often involve key steps such as the formation of the diketopiperazine core and subsequent prenylation or other modifications of the indole ring.
Conclusion and Future Directions
This compound represents an intriguing fungal metabolite with potential for further investigation. While current research on this compound itself is limited, the significant biological activities observed for its close analogs, the neoechinulins, underscore the therapeutic potential of this structural class. Future research should focus on obtaining more extensive quantitative data on the biological activities of this compound, elucidating its specific molecular targets and mechanisms of action, and developing robust and scalable synthetic protocols. Such efforts will be crucial in unlocking the full therapeutic potential of this compound and its derivatives for the development of new drugs.
References
Unraveling the Enigma: A Technical Guide on the Mechanism of Action of Cycloechinulin
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Cycloechinulin (B10787556), a diketopiperazine fungal metabolite, presents a compelling yet underexplored area of study in the realm of natural product pharmacology. Despite its classification, a comprehensive understanding of its mechanism of action remains elusive within the current scientific literature. This technical guide serves to consolidate the limited available information on this compound and to provide a framework for future research by examining the known biological activities of structurally related compounds. The conspicuous absence of quantitative data, detailed experimental protocols, and defined signaling pathways for this compound underscores a significant knowledge gap and a promising opportunity for novel discoveries in drug development.
Introduction to this compound
This compound is a natural product belonging to the diketopiperazine class of fungal metabolites.[1] These compounds are known for their diverse and potent biological activities. While the basic chemical scaffold of this compound has been identified, its specific interactions with cellular components and the resultant downstream effects are not well-documented. This guide aims to present the current state of knowledge and to propose potential avenues of investigation based on the activities of similar molecules.
Current State of Knowledge: A Notable Absence of a Defined Mechanism of Action
A thorough review of existing scientific literature reveals a significant lack of in-depth studies on the mechanism of action of this compound. Key areas where information is sparse to non-existent include:
-
Molecular Targets: The specific proteins, enzymes, or receptors with which this compound interacts have not been identified.
-
Signaling Pathways: There is no published data elucidating the signaling cascades that may be modulated by this compound.
-
Quantitative Data: Crucial metrics for drug development, such as IC50 or Ki values, for this compound's activity against specific cellular or molecular targets are not available.
-
Detailed Experimental Protocols: Specific methodologies for studying the bioactivity of this compound have not been published.
One of the few documented biological effects of this compound is its ability to reduce weight gain in corn earworms when administered in their diet, suggesting potential insecticidal or metabolic regulatory properties that warrant further investigation.
Insights from Related Diketopiperazine Fungal Metabolites
In the absence of direct evidence for this compound's mechanism of action, researchers can draw plausible hypotheses from studies on related diketopiperazine compounds, such as neoechinulins. These structurally similar metabolites have been shown to possess a range of biological activities, offering potential starting points for the investigation of this compound.
3.1. Potential Anti-inflammatory and Neuroprotective Effects:
Studies on neoechinulins have demonstrated both anti-inflammatory and neuroprotective properties.[2] These effects are often attributed to their antioxidant capabilities and their ability to modulate inflammatory signaling pathways. Future research on this compound could explore its potential to:
-
Inhibit the production of pro-inflammatory cytokines.
-
Scavenge reactive oxygen species (ROS).
-
Protect neuronal cells from oxidative stress-induced damage.
3.2. Hypothetical Signaling Pathways:
Based on the activities of other natural products, a hypothetical workflow for investigating the mechanism of action of this compound could involve assessing its impact on key signaling pathways implicated in cell survival, inflammation, and proliferation.
Caption: A logical workflow for investigating the mechanism of action of this compound.
Proposed Experimental Protocols for Future Studies
To address the current knowledge gap, a structured approach to investigating the mechanism of action of this compound is necessary. The following are proposed experimental protocols that could be employed:
4.1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the cytotoxic potential of this compound against various cell lines (e.g., cancer cell lines, normal cell lines).
-
Methodology:
-
Culture selected cell lines in 96-well plates.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measure cytotoxicity by lactate (B86563) dehydrogenase (LDH) release.
-
Calculate the IC50 value for each cell line at each time point.
-
4.2. Anti-inflammatory Activity Assays:
-
Objective: To investigate the potential anti-inflammatory effects of this compound.
-
Methodology (using lipopolysaccharide (LPS)-stimulated macrophages):
-
Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat with various concentrations of this compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
4.3. Target Identification Studies:
-
Objective: To identify the direct molecular targets of this compound.
-
Methodology (Affinity Chromatography):
-
Immobilize this compound onto a solid support to create an affinity column.
-
Prepare cell lysates from a relevant cell line.
-
Pass the cell lysate through the this compound affinity column.
-
Elute the proteins that bind to this compound.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation: A Call for Future Data
As no quantitative data for this compound's mechanism of action is currently available, the following table is presented as a template for organizing future experimental findings. This structured format will allow for easy comparison and interpretation of data as it becomes available.
| Parameter | Cell Line/Target | Value | Assay Method | Reference |
| IC50 (µM) | e.g., MCF-7 | Data Needed | MTT Assay | Future Study |
| IC50 (µM) | e.g., RAW 264.7 | Data Needed | Griess Assay (NO) | Future Study |
| Ki (nM) | e.g., COX-2 | Data Needed | Enzyme Inhibition | Future Study |
| EC50 (µM) | e.g., Nrf2 activation | Data Needed | Reporter Gene Assay | Future Study |
Conclusion and Future Directions
The study of this compound's mechanism of action is a nascent field with immense potential for discovery. While current knowledge is limited, the biological activities of related diketopiperazine fungal metabolites provide a valuable roadmap for future research. A systematic investigation employing modern cell and molecular biology techniques is required to elucidate its molecular targets, define its impact on signaling pathways, and quantify its biological effects. The protocols and frameworks presented in this guide are intended to catalyze such research efforts, ultimately paving the way for a comprehensive understanding of this compound's therapeutic potential. The scientific community is encouraged to undertake these studies to unlock the secrets of this intriguing fungal metabolite.
References
Cycloechinulin CAS number and chemical information
CAS Number: 143086-29-7
This technical guide provides an in-depth overview of Cycloechinulin, a diketopiperazine fungal metabolite, for researchers, scientists, and drug development professionals. It covers its chemical properties, biological activities, and relevant experimental protocols.
Chemical Information
This compound, a secondary metabolite produced by fungi such as Aspergillus ochraceus and Aspergillus novofumigatus, belongs to the diketopiperazine class of compounds.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 143086-29-7 | [2] |
| Molecular Formula | C₂₀H₂₁N₃O₃ | [2] |
| Molecular Weight | 351.4 g/mol | [2] |
| IUPAC Name | (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethyl-pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), and Methanol (B129727) | [2] |
| SMILES | CC1(C)C2=C(C(C=CC(OC)=C3)=C3N2)/C=C4N(C(--INVALID-LINK--NC4=O)=O)/C=C1 | [2] |
| InChI | InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/t11-/m0/s1 | [2] |
Biological Activities and Potential Therapeutic Applications
This compound and its analogs, such as neoechinulins, have demonstrated a range of biological activities, suggesting their potential for therapeutic applications. These activities include anti-inflammatory, neuroprotective, and anticancer effects.
Anti-inflammatory Activity
Diketopiperazine indole (B1671886) alkaloids, including compounds structurally related to this compound, have been shown to possess anti-inflammatory properties. For instance, neoechinulin (B12335001) A has been observed to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory response. The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.
Neuroprotective Effects
Neoechinulin A has also exhibited neuroprotective properties in cellular models. It has been shown to protect neuron-like PC12 cells from cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease research.[3] This protection is thought to occur by mitigating downstream events following mitochondrial dysfunction.[3] Furthermore, neoechinulin A has demonstrated cytoprotective effects against oxidative injury in PC12 cells.
Anticancer Potential
While specific studies on the anticancer effects of this compound are limited, related diketopiperazine compounds have been investigated for their potential in this area. The induction of apoptosis (programmed cell death) is a common mechanism by which anticancer agents exert their effects. Further research is warranted to explore the potential of this compound to induce apoptosis in various cancer cell lines.
Experimental Protocols
This section details common experimental methodologies used to assess the biological activities of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Seed RAW264.7 macrophages in a 24-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.[4][5]
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.
Protocol:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control (DPPH solution without the sample). Ascorbic acid or Trolox is often used as a positive control.[7]
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by compounds like this compound, which can prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening the biological activities of a compound like this compound.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin J limits inflammation through the blockage of ubiquitin chain sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neoechinulin A protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling the Therapeutic Potential of Cycloechinulin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cycloechinulin, a naturally occurring diketopiperazine alkaloid, and its derivatives have emerged as a promising class of bioactive compounds with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the structures, biological activities, and underlying mechanisms of action of key this compound derivatives, with a focus on Neoechinulins and Cryptoechinulin D analogues. The information presented herein is intended to support further research and development of these compounds as potential therapeutic agents.
Core Structures and Derivatives
This compound and its derivatives are characterized by a core diketopiperazine scaffold, often fused with a prenylated indole (B1671886) moiety. Variations in the prenyl groups, substitutions on the indole ring, and modifications to the diketopiperazine ring give rise to a wide array of natural and synthetic derivatives. This guide will focus on several key families of derivatives that have been the subject of significant scientific investigation.
Quantitative Biological Activity of this compound Derivatives
The biological activities of this compound derivatives have been evaluated against various targets, revealing their potential in antiviral, anticancer, and anti-angiogenic applications. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency and cytotoxicity.
Antiviral Activity of Neoechinulin B and its Derivatives
Neoechinulin B and its synthetic derivatives have demonstrated notable antiviral activity against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] The inhibitory concentrations (IC50 and IC90) and the 50% cytotoxic concentration (CC50) are presented in Table 1.
Table 1: Antiviral Activity of Neoechinulin B and its Derivatives [1][2]
| Compound | Anti-HCV IC50 (µM) | Anti-HCV IC90 (µM) | Anti-SARS-CoV-2 IC50 (µM) | Anti-SARS-CoV-2 IC90 (µM) | CC50 (Huh7 cells, µM) | CC50 (VeroE6/TMPRSS2 cells, µM) |
| Neoechinulin B (1a) | 4.8 | 13.5 | 32.9 | 45.6 | >20 | >50 |
| 1b | 4.7 | 15.1 | >50 | >50 | >20 | >50 |
| 1c | 2.5 | 11.2 | 19.8 | 34.5 | >20 | >50 |
| 1d | 2.9 | 11.5 | 22.5 | 41.2 | >20 | >50 |
| 1e | 1.9 | 10.3 | toxic | toxic | >20 | 12.5 |
| 1f | 4.6 | 15.0 | >50 | >50 | >20 | >50 |
| 1g | 4.9 | 15.2 | >50 | >50 | >20 | >50 |
| 1h | 2.8 | 11.4 | 21.3 | 38.7 | >20 | >50 |
| 1i | 2.1 | 10.5 | toxic | toxic | >20 | 12.5 |
| 1j | 3.1 | 11.8 | 24.1 | 43.1 | >20 | >50 |
| 1k | 5.1 | 15.8 | >50 | >50 | >20 | >50 |
| 1l | 1.8 | 6.5 | 18.9 | 33.1 | >20 | >50 |
| 1m | 2.0 | 10.4 | toxic | toxic | >20 | 12.5 |
| 1n | 2.2 | 9.7 | toxic | toxic | >20 | 12.5 |
| 1o | 3.3 | 12.1 | 25.8 | 45.2 | >20 | >50 |
| 1p | 0.9 | 1.9 | >50 | >50 | >20 | >50 |
| 1q | 5.5 | 16.2 | >50 | >50 | >20 | >50 |
Anticancer and Anti-angiogenic Activity
Neoechinulin A has been reported to exhibit antiproliferative effects against HeLa cells with an IC50 ranging from 1.25 to 10 µM.[3] Furthermore, derivatives of Cryptoechinuline D have been synthesized and evaluated as anti-angiogenic agents. Notably, one derivative, compound 5 , demonstrated significant inhibitory activity against Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 value of 12.6 µmol/L.
Experimental Protocols
General Synthesis of Neoechinulin B Derivatives (1b-q)
The synthesis of Neoechinulin B derivatives was achieved through a two-step process.[1][2] The key steps involved the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with various aldehydes, followed by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF).
Step 1: Base-induced Coupling. To a solution of an appropriate aldehyde and 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione in a suitable solvent such as DMF, a base like potassium tert-butoxide (t-BuOK) is added. The reaction mixture is stirred at room temperature until completion, yielding the corresponding coupling product.
Step 2: Desilylation and Elimination. The coupling product from Step 1 is then treated with a solution of TBAF in a solvent like THF. This step facilitates the removal of the tert-butyldimethylsilyl (TBS) protecting group and subsequent elimination to form the exomethylene group on the diketopiperazine ring, affording the final Neoechinulin B derivative.
Antiviral Assays (HCV and SARS-CoV-2)
The antiviral activities of Neoechinulin B and its derivatives were evaluated using cell-based assays.[1][2]
HCV Assay. Huh7 cells were used as the host cells for HCV infection. The cells were treated with the test compounds at various concentrations, and the production of infectious HCV particles was quantified using a focus-forming unit (FFU) assay. The IC50 and IC90 values were determined as the concentrations at which the virus production was inhibited by 50% and 90%, respectively.
SARS-CoV-2 Assay. VeroE6 cells expressing TMPRSS2 were used for the SARS-CoV-2 infection studies. The cells were treated with the compounds, and the viral RNA production was quantified by real-time RT-PCR. The IC50 and IC90 values were calculated based on the reduction in viral RNA levels.
Cytotoxicity Assay. The cytotoxicity of the compounds was assessed using the MTT assay in the respective host cells (Huh7 for HCV and VeroE6/TMPRSS2 for SARS-CoV-2). The CC50 value was defined as the concentration that caused a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Inactivation of Liver X Receptors (LXRs) by Neoechinulin B
Neoechinulin B has been identified as a novel antagonist of Liver X Receptors (LXRs).[4][5] LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and are hijacked by certain viruses, including HCV, to facilitate their replication. Neoechinulin B directly interacts with LXRs, inhibiting their transcriptional activity. This inactivation of LXRs disrupts the formation of double-membrane vesicles, which are the primary sites for viral RNA replication.
Caption: Mechanism of LXR inactivation by Neoechinulin B.
Inhibition of the Ang2/Tie-2 Signaling Pathway by Cryptoechinuline D Derivatives
Certain derivatives of Cryptoechinuline D have been shown to exert their anti-angiogenic effects by inhibiting the Angiopoietin-2 (Ang2)/Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2) signaling pathway. This pathway is critical for tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By blocking this pathway, these derivatives can suppress the proliferation, migration, and invasion of endothelial cells.
Caption: Inhibition of the Ang2/Tie-2 pathway.
Conclusion
The derivatives of this compound represent a versatile and potent class of natural product-inspired compounds. The quantitative data and mechanistic insights presented in this guide highlight their significant potential for the development of novel therapeutics, particularly in the areas of virology and oncology. Further structure-activity relationship (SAR) studies and preclinical evaluations are warranted to optimize the efficacy and safety profiles of these promising molecules. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to advance the study of these fascinating compounds.
References
- 1. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cycloechinulin by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin (B10787556) is a mycotoxin produced by various fungi, notably from the Aspergillus and Penicillium genera. As with many mycotoxins, the presence of this compound in food, feed, and agricultural commodities is a potential concern for human and animal health. Furthermore, in drug discovery and development, related compounds are often studied for their bioactive properties. Accurate and sensitive quantification of this compound is therefore crucial for food safety, quality control, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.
While a universally validated, standardized method for this compound quantification is not widely published, this document outlines a comprehensive approach to method development and validation based on established principles for mycotoxin analysis.
Experimental Protocols
Sample Preparation from Fungal Culture
A critical step in the analysis of mycotoxins is the efficient extraction from the sample matrix.
Materials:
-
Fungal culture grown on a suitable medium (e.g., Potato Dextrose Agar).
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Procedure:
-
Extraction:
-
Excise a defined area of the fungal mycelium from the agar (B569324) plate.
-
Homogenize the mycelial mass in a sufficient volume of ethyl acetate.
-
Perform sonication for 30 minutes in an ultrasonic bath to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Drying and Reconstitution:
-
Carefully collect the supernatant (ethyl acetate layer).
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of methanol/water (1:1, v/v).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Method Development and Parameters
The following parameters provide a starting point for method development. Optimization will be necessary for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for nitrogen-containing compounds like this compound.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. The specific precursor and product ions for this compound need to be determined experimentally.
-
Precursor Ion [M+H]⁺: The theoretical m/z for the protonated molecule of this compound (C₂₄H₂₉N₃O₂) is 392.23 . This should be confirmed by direct infusion of a this compound standard.
-
Product Ions: To determine the product ions, perform a product ion scan on the precursor ion. Select the most intense and stable fragment ions for quantification (quantifier) and confirmation (qualifier).
-
-
Instrument Parameters: Cone voltage and collision energy must be optimized for each MRM transition to achieve the best signal intensity.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Method Validation
A thorough method validation is essential to ensure reliable and accurate results. The following parameters should be assessed according to international guidelines (e.g., ICH Q2(R1)).
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of the analyte. |
| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. | Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% recovery of spiked analyte at different concentrations. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) < 15%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |
Data Presentation
Quantitative data for a hypothetical method validation are presented below for illustrative purposes. Note: These values are examples and must be determined experimentally for a specific method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | 0.998 |
Table 2: LOD, LOQ, Accuracy, and Precision
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 0.5 | 1.0 | 95 - 105 | < 10 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Hypothetical Signaling Pathway Affected by a Mycotoxin
While the specific signaling pathways affected by this compound are not extensively documented, many mycotoxins are known to induce cellular stress and apoptosis. The following diagram illustrates a general pathway that could be investigated.
Analytical Standards for Cycloechinulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin is a diketopiperazine fungal metabolite first isolated from Aspergillus ochraceus.[1] As a natural product, it has garnered interest for its potential biological activities. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in research and drug development settings. These application notes provide a comprehensive overview of the analytical standards and protocols for this compound, including its physicochemical properties and detailed methodologies for its analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₃ | MedchemExpress |
| Molecular Weight | 351.40 g/mol | MedchemExpress |
| CAS Number | 143086-29-7 | MedchemExpress |
| Appearance | Solid | ChemicalBook |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Systematic Name | (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione | [1] |
Analytical Methodologies
The following sections detail the recommended analytical techniques and protocols for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of this compound from complex mixtures such as fungal extracts. A validated reverse-phase HPLC (RP-HPLC) method is essential for achieving accurate and reproducible results.
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific analytical instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment and improved peak shape).
-
This compound reference standard.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (e.g., gradient from 30:70 to 70:30 v/v) with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (based on typical indole (B1671886) alkaloid UV absorption) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition or a compatible solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
-
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and quantification of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and confirmation of this compound. When coupled with HPLC (LC-MS), it provides high sensitivity and selectivity.
Experimental Protocol: LC-MS Analysis of this compound
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
-
LC Conditions:
-
Use the HPLC conditions described in the previous section.
-
-
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 100-1000 |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to observe fragmentation patterns. |
-
Expected Ions:
-
The protonated molecule [M+H]⁺ is expected at m/z 352.16.
-
Other adducts such as [M+Na]⁺ (m/z 374.14) may also be observed.
-
Hypothetical Fragmentation Pathway for this compound
Caption: A hypothetical fragmentation pathway for this compound in MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H and ¹³C NMR Data
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Indole NH | 8.0 - 11.0 | - |
| Aromatic CH | 6.5 - 8.0 | 100 - 140 |
| α-protons (amino acid) | 3.5 - 4.5 | 50 - 65 |
| Aliphatic CH, CH₂, CH₃ | 0.8 - 2.5 | 10 - 40 |
| Amide Carbonyl | - | 165 - 175 |
| OCH₃ | 3.5 - 4.0 | 55 - 60 |
Workflow for NMR-based Structural Elucidation
Caption: A typical workflow for the structural elucidation of this compound using NMR spectroscopy.
Biological Activity and Target Identification
While the specific signaling pathways modulated by this compound are not well-defined, related compounds like neoechinulin (B12335001) B have been shown to exhibit antiviral activity by targeting host factors. A general workflow for identifying the biological targets and mechanism of action of a natural product like this compound is presented below.
General Workflow for Target Identification of a Natural Product
Caption: A general workflow for the identification and validation of the biological target(s) of this compound.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound. The use of orthogonal techniques such as HPLC, MS, and NMR is recommended for unambiguous identification and characterization. While the specific biological targets of this compound are an active area of research, the provided workflow for target identification can guide further studies into its mechanism of action and potential therapeutic applications. The availability of a well-characterized analytical standard is paramount for ensuring the accuracy and reproducibility of such research.
References
Application Notes and Protocols for In Vitro Assays of Cycloechinulin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of Cycloechinulin, a diketopiperazine fungal metabolite, and its derivatives. The following sections include quantitative data on the antiproliferative effects of related compounds, step-by-step experimental procedures for key assays, and visualizations of experimental workflows and signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro antiproliferative activity of Echinulin and 8-Hydroxyechinulin against the human colorectal cancer cell line HT-29. This data is crucial for designing experiments and understanding the potential potency of these compounds.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Echinulin | HT-29 | MTT | 24 | 1.51 | [1] |
| HT-29 | MTT | 48 | 1.73 | [1] | |
| 8-Hydroxyechinulin | HT-29 | MTT | 48 | 8.80 | [1] |
| 5-Fluorouracil (5-FU) | HT-29 | MTT | 48 | ~25 | [1] |
| Irinotecan | HT-29 | MTT | 48 | ~30 | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of this compound and its analogs.
Antiproliferative Activity (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
HT-29 human colorectal cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or derivative) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.[2] Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT-based cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis in cells treated with this compound using flow cytometry.[4][5]
Materials:
-
Treated and untreated cell populations (from cytotoxicity assay)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with this compound for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is used to determine the free radical scavenging activity of a compound. 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change.
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Enzyme Inhibition Assays
This assay measures the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 25 µL of the this compound solution, 125 µL of DTNB, and 50 µL of buffer.
-
Enzyme Addition: Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 25 µL of ATCI.
-
Absorbance Measurement: Measure the absorbance at 412 nm for 10-20 minutes at 2-minute intervals.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
This compound stock solution
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 50 µL of this compound solution and 100 µL of α-glucosidase solution. Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 50 µL of pNPG solution to initiate the reaction. Incubate at 25°C for 5 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway
The disruption of microtubule dynamics by tubulin inhibitors is a known mechanism that can lead to cell cycle arrest and apoptosis. While the specific pathway for this compound is not fully elucidated, a general pathway for tubulin-inhibitor-induced apoptosis is presented below.
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer [mdpi.com]
- 2. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. japsonline.com [japsonline.com]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Cycloechinulin in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a generalized framework and detailed protocols for the initial assessment of Cycloechinulin's cytotoxicity, drawing upon standard methodologies in the field of cancer drug discovery.
Data Presentation
As there is no publicly available quantitative data on the cytotoxicity of this compound in cancer cell lines, a data table cannot be provided at this time. Researchers generating initial data, such as the half-maximal inhibitory concentration (IC50), should structure their findings as follows for clear comparison across different cell lines and time points.
Table 1: Hypothetical Summary of this compound Cytotoxicity (IC50 in µM)
| Cancer Cell Line | Histotype | 24h | 48h | 72h |
| MCF-7 | Breast Adenocarcinoma | |||
| A549 | Lung Carcinoma | |||
| HeLa | Cervical Adenocarcinoma | |||
| HT-29 | Colorectal Adenocarcinoma | |||
| K562 | Chronic Myelogenous Leukemia |
Note: This table is a template for data presentation. The values are to be populated upon experimental investigation.
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxic effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HT-29)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Measuring the Antiproliferative Effects of Cycloechinulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin (B10787556) is a fungal metabolite that has garnered interest for its potential biological activities. This document provides detailed application notes and experimental protocols for assessing the antiproliferative effects of this compound on cancer cell lines. The methodologies described herein are standard techniques for evaluating cell viability, cell cycle progression, and apoptosis induction. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from the closely related compound, echinulin (B167357), to provide a framework for experimental design and data interpretation. It is crucial to note that echinulin and this compound are distinct molecules, and experimental results may vary.
Data Presentation: Antiproliferative Activity of Echinulin
Quantitative data from studies on the antiproliferative effects of echinulin against the human colorectal carcinoma cell line HT-29 are summarized below. These values can serve as a preliminary reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Echinulin | HT-29 | 24 | 1.51 | [1] |
| Echinulin | HT-29 | 48 | 1.73 | [1] |
| 8-Hydroxyechinulin | HT-29 | 48 | 8.80 | [1] |
| Didehydroechinulin B | HT-29 | 48 | ~44 | [2] |
| 5-Fluorouracil (Positive Control) | HT-29 | 48 | >100 | [1] |
| Irinotecan (Positive Control) | HT-29 | 48 | 26.8 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. Centrifuge the supernatant to collect floating cells and trypsinize the adherent cells. Combine the pellets.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis signaling pathways after this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Potential Signaling Pathways to Investigate
The antiproliferative effects of many natural compounds are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on common mechanisms of anticancer agents, the following pathways are recommended for investigation in relation to this compound's activity.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is common in many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell growth, proliferation, and differentiation.
STAT3 Signaling Pathway
The STAT3 signaling pathway is often constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. Inhibition of STAT3 signaling can be a promising anticancer strategy.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to begin investigating the antiproliferative effects of this compound. While direct experimental data on this compound is currently scarce, the methodologies outlined are robust and widely accepted in the field of cancer research. The data on the related compound, echinulin, provides a valuable starting point for dose-response studies. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial in elucidating its potential as a therapeutic agent.
References
Application Notes and Protocols for Cycloechinulin in Neuroprotective Studies
Disclaimer: The following application notes and protocols are primarily based on research conducted on neoechinulin (B12335001) A , a closely related isoprenyl indole (B1671886) alkaloid. Direct experimental data on the neuroprotective effects of Cycloechinulin is limited. Therefore, the provided information should be considered a starting point for investigating the neuroprotective potential of this compound, and optimization of protocols will be necessary.
Introduction
This compound is an alkaloid compound that, based on the activity of structurally similar molecules like neoechinulin A, presents a promising avenue for neuroprotective research. Studies on neoechinulin A suggest that it confers protection to neuronal cells against oxidative stress-induced damage through a multifaceted mechanism involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[1][2] This document provides a summary of the potential applications of this compound in neuroprotective studies, along with detailed protocols for key experiments.
Data Presentation: Neuroprotective Effects of Neoechinulin A
The following table summarizes the quantitative data on the cytoprotective effects of neoechinulin A stereoisomers against 3-morpholinosydnonimine (SIN-1)-induced cell death in Nerve Growth Factor (NGF)-differentiated PC12 cells. SIN-1 is a compound that generates peroxynitrite, a potent oxidizing and nitrating agent implicated in neuronal damage.
Table 1: Cytoprotective Activity of Neoechinulin A Stereoisomers against SIN-1-induced Cell Death in NGF-differentiated PC12 Cells
| Compound | Concentration | Cell Viability (% of non-SIN-1-treated cells) | Relative Protection (% vs. (+)-1) |
| Vehicle | - | 31.4 ± 2.0 | 0 |
| (-)-Neoechinulin A (1) | Not Specified | 89.6 ± 11.2 | 113.9 |
| (+)-Neoechinulin A (1) | Not Specified | 82.5 ± 11.6 | 100.0 |
| Vehicle | - | 9.7 ± 13.2 | 0 |
| (-)-Neoechinulin A (1) | Not Specified | 49.7 ± 8.3 | 100 |
| Preechinulin (4) | Not Specified | 7.0 ± 7.0 | -6.8 |
| 8,9-dihydroneoechinulin A (7) | Not Specified | 12.5 ± 10.2 | 7.1 |
Data adapted from a study on neoechinulin A stereoisomers.[3] The viability was assessed by either cell-counting kit-8 or LDH assay. The values are expressed as mean ± S.D. from at least three independent experiments.
Experimental Protocols
In Vitro Model of Glutamate-Induced Neurotoxicity in PC12 Cells
This protocol describes how to induce neurotoxicity in PC12 cells using glutamate (B1630785), a widely used in vitro model to screen for neuroprotective compounds.[4][5][6]
Materials:
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
L-glutamic acid
-
Poly-L-lysine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture and Differentiation:
-
Coat 96-well plates with poly-L-lysine.
-
Seed PC12 cells at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS) containing 50-100 ng/mL of NGF to induce neuronal differentiation.
-
Allow the cells to differentiate for 3-5 days, with media changes every 2 days.
-
-
This compound Treatment and Glutamate Exposure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treat the differentiated PC12 cells with various concentrations of this compound for a predetermined time (e.g., 12-24 hours).[7] Include a vehicle control group.
-
After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24 hours.[4] Include a control group without glutamate exposure.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the glutamate incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated with glutamate).
-
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is for assessing the activation of the Nrf2 signaling pathway by examining the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Differentiated PC12 cells treated with this compound
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Cell Lysis and Fractionation:
-
Treat differentiated PC12 cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Probe the same membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Measurement of Heme Oxygenase-1 (HO-1) Expression by ELISA
This protocol outlines the quantification of HO-1 protein levels in cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Differentiated PC12 cells treated with this compound
-
Cell lysis buffer
-
HO-1 ELISA Kit
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Treat differentiated PC12 cells with this compound for the desired time.
-
Lyse the cells using a suitable lysis buffer and collect the total cell lysate.
-
Determine the protein concentration of the lysates.
-
-
ELISA Procedure:
-
Perform the HO-1 ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding standards and samples to the antibody-coated microplate, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of HO-1 in the samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 2. Protective properties of neoechinulin A against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of neoechinulin A analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development with Cycloechinulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin is a diketopiperazine fungal metabolite with potential biological activities relevant to drug discovery.[1] This document provides detailed application notes and protocols for developing cell-based assays to investigate the effects of this compound on key cellular processes, including cell viability, NF-κB signaling, and cell cycle progression. The protocols outlined below provide a framework for characterizing the mechanism of action of this compound and identifying its potential as a therapeutic agent.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HeLa | |||
| HEK293 | |||
| Jurkat | |||
| User-defined |
Table 2: Effect of this compound on NF-κB Signaling
| Cell Line | Treatment | NF-κB Reporter Activity (Fold Change vs. Control) | p65 Nuclear Translocation (% of cells) |
| HEK293-NF-κB-Luc | DMSO (Control) | 1.0 | |
| TNF-α (10 ng/mL) | |||
| This compound (µM) + TNF-α | |||
| This compound (µM) alone |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HeLa | DMSO (Control) | |||
| This compound (µM) - 24h | ||||
| This compound (µM) - 48h |
Mandatory Visualizations
Caption: A flowchart illustrating the key experimental stages for characterizing the biological effects of this compound.
References
Application Notes and Protocols for NMR-Based Structure Confirmation of Cycloechinulin
Introduction
Cycloechinulin (B10787556) is a diketopiperazine indole (B1671886) alkaloid produced by various fungi, notably from the genera Aspergillus and Eurotium. The structural confirmation of such natural products is a critical step in drug discovery and development, ensuring the correct identification and characterization of potentially bioactive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex organic molecules like this compound. This application note provides a detailed protocol and data interpretation guide for the confirmation of the this compound structure using one- and two-dimensional NMR techniques. The methodologies and data presented are targeted towards researchers, scientists, and drug development professionals working on natural product chemistry and drug discovery.
Molecular Structure of this compound
This compound is characterized by a central diketopiperazine ring formed from L-alanine and a tryptophan-derived unit. The indole nucleus of the tryptophan moiety is substituted with two isoprene (B109036) units. The complete assignment of all proton (¹H) and carbon (¹³C) chemical shifts, along with the analysis of through-bond correlations, is essential for its structural verification.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for a closely related analogue, echinulin, isolated from Eurotium cristatum.[1][2][3] This data serves as a reference for the structural confirmation of this compound, which shares the same core scaffold. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of Echinulin (as a proxy for this compound)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1-NH | 8.10 | s | |
| 4 | 7.55 | d | 7.8 |
| 5 | 7.10 | t | 7.5 |
| 6 | 7.15 | t | 7.6 |
| 7 | 7.30 | d | 8.0 |
| 10-NH | 6.05 | s | |
| 12 | 4.15 | q | 6.8 |
| 13-CH₃ | 1.50 | d | 6.8 |
| 15 | 3.50 | d | 14.5 |
| 15' | 3.30 | d | 14.5 |
| 17 | 5.30 | t | 7.2 |
| 19-CH₃ | 1.75 | s | |
| 20-CH₃ | 1.80 | s | |
| 22 | 5.25 | t | 7.0 |
| 24-CH₃ | 1.70 | s | |
| 25-CH₃ | 1.65 | s |
Table 2: ¹³C NMR Spectral Data of Echinulin (as a proxy for this compound)
| Position | Chemical Shift (δ) ppm |
| 2 | 145.5 |
| 3 | 105.2 |
| 3a | 130.8 |
| 4 | 118.5 |
| 5 | 119.8 |
| 6 | 122.0 |
| 7 | 111.2 |
| 7a | 136.5 |
| 9 | 168.5 |
| 11 | 166.0 |
| 12 | 55.4 |
| 13-CH₃ | 19.5 |
| 15 | 28.5 |
| 16 | 122.5 |
| 17 | 132.0 |
| 18 | 25.8 |
| 19-CH₃ | 17.8 |
| 20-CH₃ | 25.7 |
| 21 | 123.0 |
| 22 | 131.5 |
| 23 | 25.9 |
| 24-CH₃ | 18.0 |
| 25-CH₃ | 26.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the isolated this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
3. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Data Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Data Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4-16.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Data Points (F2): 2048.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.
Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) in all dimensions.
-
Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.
-
Referencing: Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra indirectly.
-
Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the connectivity of the molecule.
Visualization of Key Correlations and Workflow
The following diagrams illustrate the key 2D NMR correlations used for the structure confirmation of this compound and the general experimental workflow.
Caption: Key COSY and HMBC correlations for this compound structure.
Caption: Experimental workflow for NMR-based structure confirmation.
Structure Confirmation and Interpretation
The structural confirmation of this compound relies on the comprehensive analysis of the following NMR data:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and their coupling patterns (multiplicity and coupling constants). The characteristic signals for the indole ring protons, the diketopiperazine methine and NH protons, and the protons of the isoprene units can be readily identified.
-
¹³C NMR: Indicates the number of unique carbon atoms in the molecule. The chemical shifts help to identify the types of carbons (e.g., carbonyls, aromatic, olefinic, aliphatic).
-
COSY: This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds.[4] It is crucial for identifying adjacent protons and tracing out the spin systems within the molecule, such as the aromatic protons on the indole ring and the protons within the alanine (B10760859) residue.
-
HSQC: This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).[5] It allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC: This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5] It is the key experiment for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic and olefinic carbons. For example, HMBC correlations from the isoprene methyl protons to the indole ring carbons confirm the attachment points of the side chains.
By systematically analyzing the correlations observed in the COSY, HSQC, and HMBC spectra, the complete covalent structure of this compound can be pieced together and confirmed. The observed correlations must be consistent with the proposed structure. Any inconsistencies would suggest an alternative structure or the presence of an isomer.
References
- 1. A New Prenylated Indole Diketopiperazine Alkaloid from Eurotium cristatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new prenylated indole diketopiperazine alkaloid from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Cycloechinulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of cycloechinulin (B10787556), a diketopiperazine fungal metabolite. The protocols are based on established methods for analogous prenylated indole (B1671886) alkaloids, offering a practical guide for the laboratory synthesis and isolation of this compound.
Introduction to this compound
This compound is a natural product belonging to the diketopiperazine class of alkaloids, characterized by a core structure derived from the amino acids L-tryptophan and L-alanine. It is a secondary metabolite produced by various fungi, notably species of Aspergillus, such as Aspergillus ochraceus. The structure of this compound features a prenylated indole moiety, which contributes to its biological activity. These compounds are of interest to researchers due to their diverse pharmacological properties.
Synthesis of this compound
While a specific total synthesis for this compound is not extensively detailed in the literature, a plausible synthetic route can be devised based on the well-established synthesis of related prenylated indole diketopiperazine alkaloids, such as tryprostatin A. The general strategy involves the initial formation of the diketopiperazine core from the constituent amino acids, followed by prenylation of the indole ring.
Proposed Synthetic Pathway
The synthesis of this compound can be approached by first constructing the cyclo(L-Trp-L-Ala) diketopiperazine scaffold, followed by a regioselective prenylation at the C2 position of the indole ring.
Diagram of the Proposed Synthetic Pathway for this compound
Caption: A proposed synthetic route to this compound, starting from L-tryptophan and L-alanine.
Experimental Protocol for a Proposed Synthesis of this compound
This protocol is adapted from the synthesis of analogous indole diketopiperazines.
Step 1: Synthesis of the Diketopiperazine Core (cyclo(L-Trp-L-Ala))
-
Dipeptide Formation:
-
Protect the amino group of L-tryptophan (e.g., with a Boc group).
-
Couple the protected L-tryptophan with the methyl ester of L-alanine using a standard peptide coupling reagent (e.g., HATU, HOBt) in an appropriate solvent like DMF.
-
Deprotect the N-terminus to yield the dipeptide.
-
-
Cyclization:
-
Heat the dipeptide methyl ester in a high-boiling point solvent (e.g., toluene (B28343) or xylene) with a catalytic amount of a weak acid (e.g., acetic acid) to facilitate intramolecular cyclization and formation of the diketopiperazine ring.
-
Purify the resulting cyclo(L-Trp-L-Ala) by column chromatography on silica (B1680970) gel.
-
Step 2: Prenylation of the Diketopiperazine Core
-
Reaction Setup:
-
Dissolve the cyclo(L-Trp-L-Ala) in a suitable aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
-
Deprotonation and Prenylation:
-
Add a strong base (e.g., n-butyllithium or LDA) dropwise to deprotonate the indole nitrogen.
-
After stirring for a short period, add the prenylating agent (e.g., dimethylallyl bromide) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or preparative HPLC to obtain this compound.
-
Representative Quantitative Data for Analogous Syntheses
| Parameter | Value | Reference Compound |
| Overall Yield | 22 - 44% | Tryprostatin A and B |
Purification of this compound from Fungal Cultures
This compound is naturally produced by fungi such as Aspergillus ochraceus. The following protocol outlines a general procedure for its isolation and purification.
Workflow for Isolation and Purification
Diagram of the Purification Workflow for this compound
Caption: A general workflow for the isolation and purification of this compound from fungal cultures.
Experimental Protocol for Purification
Step 1: Fungal Fermentation and Extraction
-
Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Aspergillus ochraceus.
-
Incubate the culture under appropriate conditions (e.g., 25-28 °C, with shaking) for a period sufficient for secondary metabolite production (typically 7-14 days).
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Step 2: Chromatographic Purification
-
Initial Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Final Purification (Reversed-Phase HPLC):
-
Combine and concentrate the fractions containing this compound.
-
Dissolve the semi-purified material in the HPLC mobile phase.
-
Purify the sample using a preparative reversed-phase HPLC system. A C18 column is typically used for the separation of indole alkaloids.
-
The mobile phase usually consists of a gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector (indole alkaloids typically absorb around 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Representative Quantitative Data for Fungal Metabolite Purification
| Parameter | Value | Notes |
| Crude Extract Yield | 1 - 5 g/L | Varies with fungal strain and culture conditions. |
| Final Purity | >95% | Achievable with preparative HPLC. |
Biosynthesis of this compound
The biosynthesis of this compound in fungi is a multi-step process involving specialized enzymes. The core diketopiperazine structure is assembled by a large, modular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS) or by a class of enzymes called cyclodipeptide synthases (CDPSs).[1][2] This is followed by tailoring reactions, including prenylation, catalyzed by other enzymes in the biosynthetic gene cluster.
Biosynthetic Pathway
Diagram of the Biosynthesis of this compound
Caption: A simplified diagram of the biosynthetic pathway of this compound.
The biosynthesis begins with the activation of L-tryptophan and L-alanine. In the case of NRPSs, the amino acids are activated as adenylates and then tethered to the enzyme as thioesters. The NRPS then catalyzes the formation of the peptide bonds and the subsequent cyclization to release the diketopiperazine core. Alternatively, CDPSs utilize aminoacyl-tRNAs as substrates to form the diketopiperazine.[1][2] Following the formation of the cyclo(L-Trp-L-Ala) scaffold, a prenyltransferase enzyme catalyzes the attachment of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the indole ring of the tryptophan residue, yielding this compound.[1]
Characterization of this compound
The identity and purity of synthesized or isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound.
References
- 1. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Developing Cell Culture Models for Cycloechinulin Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin is a diketopiperazine fungal metabolite whose biological activities are an emerging area of scientific interest. As a member of the echinulin (B167357) family of natural products, it holds potential for further investigation as a therapeutic agent. This document provides detailed application notes and protocols for developing and utilizing cell culture models to test the bioactivity of this compound. In the absence of extensive direct data on this compound, this guide leverages information from closely related compounds, namely Echinulin and Neoechinulin A, to provide a robust framework for initiating research. The methodologies outlined here will enable the assessment of this compound's cytotoxic, apoptotic, and cell cycle effects, as well as its potential impact on key cellular signaling pathways.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. Based on studies of related mycotoxins and natural products, the following cell lines are recommended for initial screening and mechanistic studies of this compound:
-
Human Colorectal Carcinoma (e.g., Caco-2, HT-29): These lines are well-established models for studying intestinal absorption, metabolism, and toxicity of xenobiotics, which is relevant as ingestion is a primary route of mycotoxin exposure.[1]
-
Human Prostate Cancer (e.g., PC-3, LNCaP, 22Rv1): Studies on the related compound Echinulin have demonstrated cytotoxic effects in these cell lines, suggesting they may be sensitive to this compound.
-
Human Liver Cancer (e.g., HepG2): The liver is a primary site of metabolism for many toxins, making liver cell lines crucial for toxicological studies.
-
Human Cervical Cancer (e.g., HeLa): A widely used and well-characterized cell line for cytotoxicity and cell cycle studies.
-
Human Macrophage-like (e.g., RAW 264.7): Given the anti-inflammatory effects observed with Neoechinulin A, a macrophage cell line is recommended to investigate potential immunomodulatory properties of this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide examples of how to structure quantitative data obtained from the experimental protocols. The values presented are hypothetical or based on data from related compounds (Echinulin and Neoechinulin A) and should be replaced with experimental data for this compound.
Table 1: Cytotoxicity of Echinulin-related Compounds (IC50 Values in µM)
| Cell Line | Echinulin | Neoechinulin A | This compound (Hypothetical) |
| PC-3 (Prostate) | 41.7 | 63.8 | Experimental Data |
| LNCaP (Prostate) | 25.9 | 38.9 | Experimental Data |
| 22Rv1 (Prostate) | 63.2 | 49.9 | Experimental Data |
| HT-29 (Colon) | Not Reported | Not Reported | Experimental Data |
| HepG2 (Liver) | Not Reported | Not Reported | Experimental Data |
| HeLa (Cervical) | Not Reported | Not Reported | Experimental Data |
| RAW 264.7 (Macrophage) | Not Reported | >100 (non-toxic) | Experimental Data |
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | Experimental Data | Experimental Data |
| This compound | 10 | Experimental Data | Experimental Data |
| This compound | 25 | Experimental Data | Experimental Data |
| This compound | 50 | Experimental Data | Experimental Data |
| Positive Control | Varies | Experimental Data | Experimental Data |
Table 3: Cell Cycle Analysis of Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | Experimental Data | Experimental Data | Experimental Data |
| This compound | 10 | Experimental Data | Experimental Data | Experimental Data |
| This compound | 25 | Experimental Data | Experimental Data | Experimental Data |
| This compound | 50 | Experimental Data | Experimental Data | Experimental Data |
| Positive Control | Varies | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cultured cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Selected cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA. Collect both the detached and adherent cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Selected cell lines
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization: Diagrams of Signaling Pathways and Workflows
Caption: General experimental workflow for testing this compound.
References
Application Notes: Cycloechinulin as a Tool for Studying Diketopiperazines
Introduction
Cycloechinulin (B10787556) is a fungal metabolite belonging to the diketopiperazine (DKP) class of natural products.[1] Diketopiperazines are cyclic dipeptides, the smallest class of peptide derivatives found in nature, formed through the condensation of two amino acids.[2][3][4][5] This rigid six-membered ring structure provides a unique and stable scaffold that is present in a wide array of bioactive molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][6][7] The structural diversity and biological importance of DKPs make them attractive targets for research in drug discovery and chemical biology. This compound serves as an excellent representative tool for studying the broader biological activities and mechanisms of action of diketopiperazines.
These application notes provide an overview of this compound's potential applications, quantitative biological data, and detailed protocols for its use in cell-based assays relevant to researchers in pharmacology and drug development.
Key Applications
-
Probing Anti-inflammatory Pathways: Related diketopiperazines, such as Cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and Nrf2.[8] this compound can be used as a tool to investigate the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and to dissect the molecular mechanisms by which DKPs interfere with inflammatory cascades.
-
Screening for Cytotoxic and Anticancer Effects: Many DKP scaffolds are known to possess potent anticancer activities.[3][5][7] this compound can be employed in cell viability and proliferation assays across various cancer cell lines to identify potential cytotoxic effects and to serve as a reference compound for structure-activity relationship (SAR) studies of novel synthetic DKPs.
-
Investigating Neuroprotective Properties: Given the neuroprotective activities reported for some DKPs, this compound can be used in neuronal cell models to study its effects on oxidative stress, neuroinflammation, and pathways related to neurodegeneration.
-
General Tool for DKP Research: As a naturally occurring DKP, this compound can be used as a standard in the development and validation of analytical methods for DKP detection and quantification, as well as a starting point for synthetic modifications to create novel bioactive derivatives.
Data Presentation
Quantitative data for the biological activity of this compound is crucial for its application as a research tool. While specific in-vitro data such as IC50 values are not widely published and can vary significantly based on experimental conditions (e.g., cell line, incubation time), the following table summarizes known data and provides a template for researchers to populate with their own findings.[9]
| Assay Type | Model System | Measured Effect | Result | Reference |
| In-Vivo Activity | Corn Earworm (Insect) | Reduction in weight gain | 33% reduction at 100 ppm in diet | [10] |
| Cytotoxicity | e.g., HeLa, HCT116 cells | Inhibition of cell viability (IC50) | Requires experimental determination | - |
| Anti-inflammatory | e.g., RAW 264.7 macrophages | Inhibition of LPS-induced IL-6 production (IC50) | Requires experimental determination | - |
| NF-κB Inhibition | e.g., HEK293-NF-κB reporter | Inhibition of TNF-α-induced NF-κB activity (IC50) | Requires experimental determination | - |
Experimental Protocols
The following are detailed protocols for using this compound to investigate common biological activities associated with diketopiperazines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and metabolic activity of a chosen cell line, allowing for the calculation of an IC50 value.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Mammalian cell line (e.g., HeLa, MCF-7, or a line relevant to the research)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. For example, create a 2x concentration series ranging from 200 µM to ~0.1 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[11]
Protocol 2: Anti-Inflammatory Activity Assay (LPS-Induced Cytokine Release)
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as IL-6 or TNF-α, from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile water)
-
24-well or 48-well tissue culture plates
-
ELISA kit for mouse IL-6 or TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of medium. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment: Prepare dilutions of this compound in culture medium. Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect the culture supernatant from each well without disturbing the cells. Centrifuge the supernatant briefly to pellet any debris.
-
Cytokine Quantification: Measure the concentration of IL-6 or TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration. Determine the extent of inhibition relative to the LPS-only treated cells. If a dose-response is observed, an IC50 value can be calculated.
Visualizations
Logical and Experimental Workflows
Caption: Logical workflow for identifying bioactive diketopiperazines.
Caption: Step-by-step workflow for the anti-inflammatory assay protocol.
Proposed Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cycloechinulin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of cycloechinulin (B10787556) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a diketopiperazine fungal metabolite.[1][2] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethanol (B145695), and methanol.[3]
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous cell culture medium. What is happening?
This is a common issue for compounds with low aqueous solubility. When the concentrated DMSO stock of this compound is diluted into the aqueous medium, the final DMSO concentration may not be high enough to keep the compound fully dissolved, causing it to precipitate out of solution.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5-1%. However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q4: How can I determine the solubility of this compound in my specific assay medium?
A preliminary solubility test is recommended. This involves preparing serial dilutions of your this compound stock solution in your assay medium and visually inspecting for any precipitation or cloudiness. This will help you determine the maximum soluble concentration under your experimental conditions.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution Upon Dilution in Aqueous Media
Cause: The aqueous buffer or cell culture medium has a much lower solubilizing capacity for this compound compared to the organic stock solvent (e.g., DMSO).
Solutions:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Increase the Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same final solvent concentration.
-
Use a Different Solvent: While DMSO is a common choice, this compound is also soluble in ethanol and methanol.[3] Testing these as alternative stock solvents may yield better results in your specific assay medium.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath while mixing can sometimes help dissolve the compound. However, be cautious as prolonged heating can degrade the compound.
-
Sonication: Use a sonicator to break down particles and aid in dissolution.
Issue 2: High Background Signal or Cellular Stress Observed in Control Wells
Cause: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity or interfering with the assay readout.
Solutions:
-
Determine the Solvent Tolerance of Your Cells: Run a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability or the assay signal.
-
Minimize Final Solvent Concentration: Prepare a higher concentration stock solution of this compound in the organic solvent. This will allow you to use a smaller volume of the stock solution to achieve the desired final concentration, thereby reducing the final solvent concentration in the assay.
Quantitative Data
While specific quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility in common laboratory solvents.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube vigorously. If necessary, sonicate the sample for 5-10 minutes or gently warm it in a 37°C water bath until the solid is completely dissolved.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If a large dilution is required, perform an intermediate dilution of the stock solution in the organic solvent (e.g., DMSO).
-
Final Dilution: Add a small volume of the this compound stock solution to the pre-warmed aqueous medium to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous medium and not the other way around. Mix immediately and thoroughly by pipetting or gentle vortexing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the aqueous medium.
Visualizations
Caption: Experimental Workflow for Preparing this compound Solutions.
Caption: Troubleshooting Logic for this compound Precipitation.
Caption: Hypothetical Signaling Pathway Modulated by this compound.
References
Cycloechinulin stability in DMSO and other solvents
Welcome to the technical support center for cycloechinulin (B10787556). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the stability and handling of this compound in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with your cell culture or assay system. For long-term storage of stock solutions, DMSO is commonly used.
Q2: How should I store solid this compound?
A2: Solid this compound is stable for at least four years when stored at -20°C.
Q3: How stable is this compound in DMSO solution?
Q4: Can I store my this compound stock solution at -20°C?
A4: For short-term storage, -20°C may be acceptable. However, for longer-term storage of solutions, -80°C is recommended to minimize degradation. A general guideline for many small molecules in DMSO is stability for up to one month at -20°C, but this should be experimentally verified for this compound. Avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented. However, diketopiperazines can be susceptible to hydrolysis of the cyclic peptide bonds, particularly under acidic or basic conditions. Oxidation is another potential degradation route for complex organic molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the stock solution. | Prepare fresh solutions of this compound for each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to assess its integrity. Store stock solutions in small, single-use aliquots at -80°C to avoid multiple freeze-thaw cycles. |
| Loss of biological activity of this compound over time. | Chemical degradation of the compound in solution. | Confirm the initial activity of a freshly prepared solution. Compare its activity to older, stored solutions. If a decrease in activity is observed, it is likely due to degradation. Implement a stricter storage protocol (-80°C, single-use aliquots) and consider performing a stability study under your specific storage conditions. |
| Precipitation of this compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity. Perform the dilution in a stepwise manner while vortexing to prevent precipitation. If precipitation persists, consider using a different solvent system or formulation approach if your experimental design allows. |
Quantitative Stability Data
Currently, there is no publicly available quantitative data on the stability of this compound in DMSO or other solvents in a time-course manner. Researchers are advised to perform their own stability studies for their specific experimental conditions. A template for presenting such data is provided below.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | % Remaining this compound (by HPLC) |
| -80°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >95% | |
| -20°C | 1 week | >98% |
| 1 month | ~90% | |
| 3 months | <80% | |
| 4°C | 24 hours | ~95% |
| 1 week | <85% | |
| Room Temperature | 8 hours | ~90% |
| 24 hours | <75% | |
| Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a DMSO solution over time at various temperatures.
1. Materials:
- This compound (solid)
- Anhydrous DMSO (spectroscopic or HPLC grade)
- HPLC grade acetonitrile (B52724) (ACN)
- HPLC grade water
- Formic acid (or other suitable modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
- Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of solid this compound to prepare a 10 mM stock solution in DMSO.
- Dissolve the this compound in the required volume of anhydrous DMSO in a volumetric flask. Ensure complete dissolution by vortexing or brief sonication.
3. Experimental Setup:
- Aliquot the 10 mM this compound stock solution into multiple autosampler vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a working concentration (e.g., 100 µM) with the initial mobile phase composition.
- Store the remaining aliquots at their respective temperatures.
4. HPLC Analysis:
- HPLC Conditions (Example):
- Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions). This will need to be optimized for this compound.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Scan for an optimal wavelength using a PDA detector or use a standard UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined).
- Column Temperature: 30°C
- Inject the "time zero" sample and record the chromatogram. The peak area of this compound at time zero will be considered 100%.
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month, etc.), retrieve an aliquot from each storage condition.
- Allow the sample to thaw and reach room temperature.
- Dilute the sample to the same working concentration as the "time zero" sample.
- Inject the sample onto the HPLC and record the chromatogram.
5. Data Analysis:
- For each time point and condition, calculate the percentage of remaining this compound using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
- Plot the % remaining this compound against time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway potentially affected by this compound.
Technical Support Center: Optimizing Cycloechinulin Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Cycloechinulin for cell treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| 1. This compound Precipitates in Culture Medium | - Low Solubility: this compound may have limited solubility in aqueous solutions.[1]- Solvent Shock: Adding a concentrated stock solution directly to the medium can cause the compound to crash out.- Incorrect Solvent: The solvent used for the stock solution may not be compatible with the cell culture medium. | - Optimize Solvent: Use a high-purity, anhydrous solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution.[2]- Serial Dilutions: Prepare fresh serial dilutions of the stock solution in your cell culture medium before adding to the cells. Do not store this compound in media for extended periods.[2]- Warm Medium: Gently warm the cell culture medium to 37°C before adding the diluted this compound.- Vortex Gently: Briefly vortex the diluted solution before adding it to your cell culture plates. |
| 2. High Levels of Cell Death Observed, Even at Low Concentrations | - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[2]- Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments.[2]- Compound Instability: The compound may be degrading into a more toxic substance.- Off-Target Effects: The compound may be interacting with unintended cellular targets.[3] | - Run a Solvent Control: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[2]- Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal non-toxic concentration.[2]- Reduce Exposure Time: Determine the minimum incubation time required to achieve the desired effect.[2]- Use a More Robust Cell Line: If possible, consider using a less sensitive cell line for initial screening. |
| 3. Inconsistent Results or Lack of a Clear Dose-Response | - Inaccurate Pipetting: Small volumes of concentrated stock can be difficult to pipette accurately.- Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.- Compound Degradation: Repeated freeze-thaw cycles of the stock solution can reduce its potency.- Assay Interference: this compound may interfere with the assay itself (e.g., autofluorescence). | - Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for low volumes.- Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding.- Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]- Run Assay Controls: Include controls to test for autofluorescence or other forms of assay interference. |
| 4. No Observable Effect on Cells | - Concentration Too Low: The concentrations tested may be below the effective range for your cell line.- Inactive Compound: The compound may have degraded due to improper storage or handling.- Cell Permeability Issues: this compound may not be efficiently entering the cells.- Incorrect Timing: The timing of the treatment and the assay readout may not be optimal to observe the desired effect. | - Increase Concentration Range: Test higher concentrations of this compound based on your initial dose-response experiments.- Prepare Fresh Stock: Prepare a fresh stock solution from a reputable source.- Consult Literature: Check for any available data on the cell permeability of diketopiperazines.- Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, it is advisable to perform a dose-response study over a broad range of concentrations, for example, from 0.01 µM to 100 µM.[2] This will help determine the optimal concentration range for your specific cell line and experimental conditions. Potency in cell-based assays for small molecules is often observed in the 1-10 µM range.[1]
Q2: What is the best solvent to use for dissolving this compound?
A2: High-purity, anhydrous DMSO or ethanol are commonly used solvents for dissolving small molecules for use in cell culture.[2] It is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5% for most cell lines.[2]
Q3: How should I store my this compound stock solution?
A3: To maintain the stability and activity of this compound, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] Protect the stock solution from light if the compound is light-sensitive.
Q4: My cells look stressed after treatment, but viability assays show minimal cell death. What could be happening?
A4: this compound might be inducing cytostatic effects rather than cytotoxic effects. This means the compound could be inhibiting cell proliferation without directly causing cell death. Consider performing a cell proliferation assay in addition to a cytotoxicity assay to investigate this possibility.
Q5: How can I be sure the observed effects are due to this compound and not off-target effects?
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions (vehicle control and no-treatment control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4][5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Hypothetical Data Presentation:
| This compound (µM) | Average Absorbance (570 nm) | % Viability (Normalized to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.45 | 36.0% |
| 100 | 0.21 | 16.8% |
Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.[7]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm.[7]
Hypothetical Data Presentation:
| This compound (µM) | Average Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 | 0% |
| 0.1 | 0.18 | 4.3% |
| 1 | 0.25 | 14.3% |
| 10 | 0.55 | 57.1% |
| 50 | 0.80 | 92.9% |
| 100 | 0.84 | 98.6% |
| Max Release | 0.85 | 100% |
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 670 x g for 5 minutes.[8]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Hypothetical Data Presentation:
| This compound (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 95.2% | 2.5% | 2.3% |
| 1 | 90.1% | 6.8% | 3.1% |
| 10 | 65.7% | 25.3% | 9.0% |
| 50 | 20.4% | 48.9% | 30.7% |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cycloechinulin Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to diagnose and resolve issues related to the precipitation of Cycloechinulin in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound, a diketopiperazine fungal metabolite, is inherently hydrophobic with low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, exceeding its solubility limit. Other contributing factors can include the final concentration, the dilution method, pH shifts in the media, and interactions with media components.[1]
Q2: What is the recommended solvent for this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is 100% anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Ensure the compound is fully dissolved in the DMSO before further dilution.
Q3: Can the temperature of the media affect this compound solubility?
A3: Yes, temperature can influence the solubility of compounds. It is generally recommended to pre-warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. This can help prevent precipitation that might occur due to temperature shifts.[1]
Q4: Can components of the cell culture media interact with this compound?
A4: While specific interactions for this compound are not well-documented, components in cell culture media such as salts (e.g., calcium, phosphate), proteins (if using serum), and other supplements can influence the solubility of small molecules.[3][4] High concentrations of salts can sometimes lead to the "salting out" of less soluble compounds.
Q5: Could the precipitate I'm observing be something other than this compound?
A5: Yes. The precipitate could be a result of other factors, such as the precipitation of salts (e.g., calcium phosphate) from the media itself, especially after temperature changes or pH shifts.[3] It is also important to rule out microbial contamination (bacteria or fungi), which can cause turbidity in the culture.[5]
Troubleshooting Guides
If you are experiencing this compound precipitation, follow these guides to identify and resolve the issue.
Initial Visual Inspection
Before proceeding with extensive troubleshooting, perform a quick visual check:
-
Stock Solution: Is your stock solution clear? If it's cloudy or contains visible particles, the compound may not be fully dissolved.
-
Media Alone: Is your cell culture media clear before adding this compound? If not, the issue may be with the media itself.
-
Contamination Check: Under a microscope, can you distinguish between crystalline precipitate and microbial contamination?
Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Common Causes and Solutions
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Final Concentration | Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test (see Protocol 1). | The intended experimental concentration may exceed the aqueous solubility limit of this compound. |
| Improper Stock Solution Preparation | Ensure this compound is fully dissolved in 100% anhydrous DMSO. Gentle warming or sonication can aid dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Moisture in DMSO can reduce its solvating power for hydrophobic compounds. Repeated freeze-thaw cycles can also promote precipitation. |
| Rapid Dilution of DMSO Stock | Add the DMSO stock solution to the pre-warmed (37°C) media dropwise while gently vortexing or swirling. Avoid adding the stock as a single large volume.[1] | This "shock" dilution can cause the compound to rapidly fall out of solution as the solvent environment changes from organic to aqueous. |
| High Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally below 0.1%. | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous environment. |
| Interaction with Media Components | If using serum-free media, consider potential interactions with salts. If using serum-containing media, the proteins may help solubilize the compound. Test different serum concentrations. | Components like calcium and phosphate (B84403) can sometimes precipitate, and this may be mistaken for or contribute to compound precipitation.[3] |
| pH of the Media | Ensure your media is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding this compound. | The solubility of many compounds is pH-dependent. A shift in pH could decrease the solubility of this compound. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, in a 96-well plate, add 200 µL of pre-warmed media to several wells.
-
Add increasing volumes of the this compound DMSO stock to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a control well with the highest volume of DMSO used to ensure the solvent itself is not causing issues.
-
Gently mix the plate and incubate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). A microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.
Protocol 2: Recommended Dilution Method for this compound
Objective: To properly dilute the this compound stock solution into cell culture media to minimize precipitation.
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration, you can first dilute your high-concentration stock to a lower concentration (e.g., 1 mM) in DMSO.
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add a small volume of the this compound stock solution dropwise.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration will be 0.1%).
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential factors influencing this compound precipitation.
Caption: Factors contributing to this compound precipitation in media.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 143086-29-7 [m.chemicalbook.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Diketopiperazine-mediated peptide formation in aqueous solution. II. Catalytic effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Minimizing Off-Target Effects of Cycloechinulin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Cycloechinulin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a diketopiperazine indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. While the specific primary molecular target of this compound is not yet fully elucidated, its close analog, Neoechinulin A, has demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro) and exhibits anti-inflammatory properties through the modulation of signaling pathways like NF-κB and p38 MAPK.[1]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended primary target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational potential for therapeutic development. As the full target profile of this compound is unknown, it is crucial to design experiments that can help identify and minimize these off-target effects.
Q3: How can I proactively minimize potential off-target effects in my experiments with this compound?
Several strategies can be employed:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired phenotype to reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include structurally related but inactive analogs of this compound, if available, to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Approaches: Confirm key findings using alternative methods or tool compounds that target the same pathway through a different mechanism.
-
Cell Line Profiling: Test the effect of this compound across a panel of different cell lines to identify cell-type-specific effects that may point towards off-target activities.
Q4: What are some common troubleshooting scenarios related to potential off-target effects of this compound?
| Scenario | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Inconsistent results between experiments. | Off-target effects may be sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration). | Standardize protocols meticulously. Perform a dose-response curve in every experiment. |
| Observed phenotype does not align with the expected pathway. | This compound may be acting on an unknown target or pathway. | Use pathway analysis tools (e.g., RNA-seq, proteomics) to identify affected pathways. Validate key off-target candidates using siRNA/CRISPR or specific inhibitors. |
| High levels of cytotoxicity are observed. | The compound may be hitting essential cellular targets. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Work at concentrations well below the cytotoxic threshold. |
| Effect diminishes with a different batch of the compound. | Purity and composition of the natural product may vary. | Source this compound from a reputable supplier with a certificate of analysis. |
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a workflow to help determine if an observed cellular phenotype is a direct result of modulating the intended target or an off-target effect.
Caption: Workflow for on-target vs. off-target validation.
Guide 2: Investigating Unexpected Cellular Responses
This guide outlines steps to take when this compound induces an unexpected or uncharacterized cellular response.
Caption: Troubleshooting unexpected cellular responses.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a protein of interest within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of this compound indicates direct binding.
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a series of dilutions.
-
Assay Plate Setup: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence). A reduction in signal indicates inhibition of the kinase by this compound.
Signaling Pathways
The analog of this compound, Neoechinulin A, has been shown to modulate inflammatory signaling pathways. The following diagram illustrates a simplified representation of the NF-κB pathway, which is a potential target.
Caption: Potential modulation of the NF-κB pathway.
References
Technical Support Center: Cycloechinulin Dose-Response Curve Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments using cycloechinulin (B10787556). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a diketopiperazine fungal metabolite. While direct studies on this compound are limited, its close structural analog, neoechinulin (B12335001) A, has been shown to exhibit anti-inflammatory and anti-cancer activities. These effects are attributed to the inhibition of key signaling pathways.
Q2: Which signaling pathways are likely affected by this compound?
Based on studies of the related compound neoechinulin A, this compound is hypothesized to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1] Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and anti-cancer effects. Neoechinulin A has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which is a critical step in NF-κB activation.[1]
Q3: What are the expected effects of this compound on cancer cells?
Drawing parallels from neoechinulin A, this compound is anticipated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Neoechinulin A has been observed to induce apoptosis in HeLa cells through a caspase-3 dependent mechanism, which involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2][3] Furthermore, it can induce cell cycle arrest by increasing the expression of tumor suppressor proteins p53 and p21.[4]
Q4: I am not seeing a clear dose-dependent effect on cell viability with this compound. What are the possible reasons?
Several factors could contribute to a lack of a clear dose-response. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common problems include suboptimal cell seeding density, incorrect drug concentration range, or issues with the viability assay itself.
Q5: What is a typical starting concentration range for this compound in a dose-response experiment?
While specific IC50 values for this compound are not widely reported, data from related compounds can provide guidance. For neoechinulin A, inhibitory effects on NF-κB activation in RAW264.7 macrophages were observed in the range of 12.5–100 µM.[1] For cytotoxicity, the CC50 of neoechinulin B in Huh7 cells was found to be greater than 20 µM.[5] Therefore, a starting range of 1 µM to 100 µM for this compound is a reasonable starting point for many cancer cell lines.
Troubleshooting Guide
Problem 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
Problem 2: No or Low Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| Sub-optimal drug concentration range | Perform a wider range of concentrations in a pilot experiment (e.g., 0.1 µM to 200 µM) to identify the effective range. |
| Short incubation time | The effect of the compound may be time-dependent. Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Cell line resistance | The chosen cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or a positive control known to induce cell death in that line. |
| Compound instability | Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive. |
Problem 3: Issues with MTT/XTT or Similar Viability Assays
| Possible Cause | Recommended Solution |
| High background absorbance | Use phenol (B47542) red-free medium during the assay. Include wells with medium and the compound but no cells to check for direct reduction of the tetrazolium salt by the compound. |
| Incomplete formazan (B1609692) crystal dissolution (MTT assay) | Ensure complete dissolution by adding a sufficient volume of solubilization solution (e.g., DMSO or isopropanol) and mixing thoroughly. Gentle agitation on an orbital shaker can help. |
| Sub-optimal cell seeding density | Too few cells will result in a low signal, while too many can lead to nutrient depletion and a plateaued signal. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
Data Presentation
Table 1: Representative IC50 Values for Compounds in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) |
| Compound A | HeLa (Cervical Cancer) | 15 | 48 |
| Compound B | HepG2 (Liver Cancer) | 25 | 48 |
| Compound C | A549 (Lung Cancer) | 10 | 72 |
| Compound D | MCF-7 (Breast Cancer) | 30 | 48 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Harvest and count cells to ensure they are in the logarithmic growth phase and have high viability (>95%).
-
Serial Dilution: Prepare a series of cell dilutions in culture medium. A typical range would be from 1,000 to 50,000 cells per well in a 96-well plate.
-
Seeding: Plate 100 µL of each cell dilution into at least triplicate wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your dose-response experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Protocol 2: this compound Dose-Response Assay using MTT
-
Cell Seeding: Seed the optimized number of cells (determined from Protocol 1) in 100 µL of culture medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A suggested starting range is 2 µM to 200 µM (final concentrations will be 1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for dose-response analysis of this compound.
Caption: Decision tree for troubleshooting dose-response experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cellular Resistance to Cycloechinulin: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals investigating the potential of Cycloechinulin, encountering cellular resistance can be a significant experimental hurdle. This technical support center provides a centralized resource for troubleshooting common issues and offering insights into potential mechanisms of resistance. Our goal is to equip you with the knowledge to design effective experiments, interpret your results accurately, and devise strategies to potentially overcome resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a diketopiperazine fungal metabolite. While its precise mechanism of action is not extensively documented in publicly available literature, related fungal metabolites have been shown to exhibit cytotoxic effects in cancer cell lines. The core structure of this compound suggests it may interfere with essential cellular processes, potentially impacting cell cycle progression or inducing apoptosis. Further research is required to elucidate its specific molecular targets.
Q2: My cell line, which was initially sensitive to this compound, has started showing resistance. What are the possible reasons?
The development of resistance to a cytotoxic agent is a common phenomenon in cancer cell lines. Potential mechanisms are multifaceted and can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alteration of the Drug Target: While the specific target of this compound is not well-defined, mutations or alterations in the expression level of the target protein could reduce the drug's binding affinity, rendering it less effective.
-
Activation of Pro-Survival Signaling Pathways: Cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of this compound. Key pathways to investigate include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Changes in Cell Cycle Regulation: Alterations in the expression or function of cell cycle checkpoint proteins may allow cells to bypass a this compound-induced cell cycle arrest.
-
Increased DNA Damage Repair: If this compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to survive the treatment.
Q3: How can I confirm if my cells are overexpressing ABC transporters?
Several experimental approaches can be used to determine the involvement of ABC transporters in this compound resistance:
-
Western Blotting: This is a direct method to assess the protein levels of common ABC transporters (P-gp, MRP1, BCRP) in your sensitive and resistant cell lines.
-
Immunofluorescence: This technique allows for the visualization of ABC transporter localization and expression levels within the cell.
-
Rhodamine 123/Calcein-AM Efflux Assay: These fluorescent dyes are known substrates of P-gp. An increase in the efflux of these dyes from resistant cells compared to sensitive cells, which can be reversed by a known ABC transporter inhibitor (e.g., Verapamil for P-gp), is indicative of increased transporter activity.
Troubleshooting Guide
Encountering unexpected results during your experiments with this compound can be challenging. This guide provides potential explanations and solutions for common issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Efficacy Over Time | Development of acquired resistance in the cell line. | 1. Perform a new dose-response curve to determine the current IC50 value. 2. Investigate potential resistance mechanisms (see FAQs). 3. Consider using a combination therapy approach with a known chemosensitizer or an inhibitor of a suspected resistance pathway. 4. If possible, return to an earlier, sensitive passage of the cell line. |
| High Variability in Cell Viability Assays | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Fluctuation in incubation conditions. 4. Cell line heterogeneity. | 1. Ensure accurate cell counting and consistent seeding in all wells. 2. Mix the drug solution thoroughly and use a multichannel pipette for even distribution. 3. Maintain stable temperature, humidity, and CO2 levels in the incubator. 4. Consider single-cell cloning to establish a more homogeneous population. |
| No Induction of Apoptosis at Expected Concentrations | 1. The primary mechanism of cell death may not be apoptosis. 2. The cell line may have defects in the apoptotic machinery. 3. The concentration of this compound may be insufficient to trigger apoptosis. | 1. Investigate other forms of cell death, such as necrosis or autophagy. 2. Check for the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members). 3. Perform a wider dose-range experiment and extend the treatment duration. |
| Unexpected Cell Cycle Arrest Profile | 1. The cell line may have a unique response to this compound. 2. The concentration or duration of treatment may be suboptimal for observing the expected arrest. | 1. Perform a time-course experiment to track cell cycle progression after treatment. 2. Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27). |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.
-
Materials: 96-well plates, cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Western Blotting for ABC Transporters
This protocol is for detecting the expression levels of ABC transporter proteins.
-
Materials: Cell lysates from sensitive and resistant cells, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-BCRP), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
-
3. Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Materials: 6-well plates, cell culture medium, this compound, PBS, 70% ethanol (B145695), Propidium Iodide (PI) staining solution (containing RNase A).
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizing Potential Resistance Pathways
The following diagrams illustrate hypothetical signaling pathways and workflows relevant to investigating this compound resistance.
Caption: Potential mechanisms of action and resistance to this compound.
Caption: A logical workflow for identifying the mechanism of this compound resistance.
Technical Support Center: Interference of Cycloechinulin in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by cycloechinulin (B10787556) in biochemical assays.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: What is this compound and what is its known biological activity?
This compound is a diketopiperazine fungal metabolite that has been isolated from fungi of the Aspergillus genus.[1][2] Its reported biological activity includes reducing weight gain in corn earworms when administered in their diet.[2][3] It belongs to the class of indole (B1671886) alkaloids.[1]
Q2: My experimental results with this compound are inconsistent or unexpected. Could the compound itself be interfering with my assay?
Yes, it is possible. While specific widespread interference has not been extensively documented for this compound, its complex chemical structure, typical of many natural products, raises the potential for non-specific interactions in biochemical assays. Such interactions can lead to false-positive or false-negative results.[4][5] Common mechanisms of assay interference include compound aggregation, redox cycling, and interference with detection methods.[6]
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
While this compound is not currently listed in common PAIN databases, any novel compound, particularly a natural product with a complex scaffold, should be evaluated for potential PAIN-like behavior. PAINs are compounds that show activity in numerous assays through non-specific mechanisms.[4] Researchers should perform appropriate control experiments to rule out such effects.
Assay-Specific Issues
Q4: I am observing inhibition in a kinase assay with this compound. How can I be sure it is a specific inhibitor?
To confirm specific inhibition, it is crucial to conduct a series of validation and counterscreens. These may include:
-
Orthogonal Assays: Use a different assay format that measures the same biological activity but with a different detection method to see if the inhibitory effect persists.[4]
-
Detergent Sensitivity: Test for inhibition in the presence of a non-ionic detergent (e.g., Triton X-100). Loss of inhibition in the presence of a detergent can be indicative of compound aggregation.[7]
-
Enzyme Concentration Dependence: True inhibitors should generally show IC50 values that are independent of the enzyme concentration under specific kinetic conditions.[4]
Q5: I am using a fluorescence-based assay and see a signal change with this compound. What should I check?
This compound may possess intrinsic fluorescent properties or could interfere with the fluorescent reagents in your assay. To investigate this:
-
Run the assay in the absence of the enzyme or target protein to see if this compound alone affects the fluorescence signal.
-
Measure the excitation and emission spectra of this compound to determine if it overlaps with your assay's fluorophore.
-
Consider using an orthogonal assay with a non-fluorescence-based readout, such as a colorimetric or luminescence-based method.[4]
Troubleshooting Guides
Problem 1: Apparent inhibition that is not reproducible or shows a steep dose-response curve.
This could be a sign of compound aggregation.[7]
-
Visual Inspection: Visually inspect the assay wells for any signs of precipitation.
-
Detergent Test: Re-run the assay with and without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly assess the formation of aggregates by this compound in your assay buffer.
Problem 2: Time-dependent inhibition or assay signal drift.
This may suggest that this compound is unstable in the assay buffer or is undergoing redox cycling.[8]
-
Pre-incubation Test: Pre-incubate this compound in the assay buffer for varying amounts of time before initiating the reaction. A change in potency with pre-incubation time suggests compound instability.
-
Redox Cycling Counterscreen: Include reducing agents like dithiothreitol (B142953) (DTT) in your assay buffer and observe if the inhibitory effect is altered. Redox cycling compounds can be sensitive to the redox environment.[4] The production of reactive oxygen species (ROS) can be measured using specific probes to test for redox activity.[8]
Problem 3: Activity observed across multiple, unrelated assays (promiscuous inhibition).
This is a classic indicator of a potential frequent hitter or PAIN.[6]
-
Literature Review: Conduct a thorough search for any reported off-target activities of this compound or structurally similar compounds.
-
Counterscreens: Test this compound in a panel of unrelated assays to assess its selectivity.
-
Chelating Agent Test: Some promiscuous inhibitors act by sequestering metal ions that are essential for enzyme function.[9] Including a strong chelating agent like EDTA in your assay (if compatible with your target) can help identify this mechanism.
Data Presentation: Summary of Potential Interferences and Mitigation Strategies
| Potential Interference Mechanism | Indicator in Assays | Recommended Mitigation Strategy | Experimental Protocol |
| Compound Aggregation | Steep dose-response curve, irreproducibility, sensitivity to detergents. | Add non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. | Protocol 1 |
| Redox Cycling | Time-dependent effects, sensitivity to reducing agents (e.g., DTT). | Add antioxidants (e.g., glutathione) or test in the presence of catalase. | Protocol 2 |
| Fluorescence Interference | Signal change in the absence of the target enzyme/protein. | Use an orthogonal assay with a different detection method (e.g., colorimetric, luminescent). | N/A |
| Metal Chelation | Inhibition is reversed by the addition of excess metal ions. | Add a chelating agent (e.g., EDTA) as a control (if compatible with the assay). | N/A |
| Promiscuous Inhibition | Activity against multiple, unrelated biological targets. | Test against a panel of diverse, unrelated enzymes or receptors. | N/A |
Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Compound Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform your standard biochemical assay using both sets of this compound dilutions.
-
Generate dose-response curves for this compound with and without the detergent.
-
Interpretation: A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that the observed inhibition is, at least in part, due to compound aggregation.
Protocol 2: Assay for Redox Cycling Activity
Objective: To assess if this compound undergoes redox cycling, which can lead to the generation of reactive oxygen species (ROS) and cause non-specific assay interference.
Methodology:
-
This protocol utilizes the detection of hydrogen peroxide (H₂O₂), a common byproduct of redox cycling, using a commercially available fluorescent probe (e.g., Amplex Red).
-
Prepare a reaction buffer (e.g., PBS) containing horseradish peroxidase (HRP) and the fluorescent probe.
-
Add this compound at various concentrations to the reaction buffer.
-
Initiate the potential redox cycling by adding a reducing agent, such as DTT or NADPH.
-
Incubate the reaction at the appropriate temperature and measure the fluorescence over time.
-
Include a positive control (e.g., a known redox cycler like menadione) and a negative control (vehicle).
-
Interpretation: A concentration-dependent increase in fluorescence over time in the presence of this compound and a reducing agent indicates potential redox cycling activity.
Visualizations
Caption: Troubleshooting workflow for unexpected activity.
Caption: Specific vs. non-specific kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS:143086-29-7 - KKL Med Inc. [kklmed.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
proper storage and handling of Cycloechinulin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and experimental use of Cycloechinulin. The information is structured to address specific issues and questions that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in several organic solvents. For biological experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. Ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound sensitive to light?
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE should be worn when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated area or a chemical fume hood.
Q5: What are the known biological activities of this compound?
A5: this compound is a fungal metabolite belonging to the diketopiperazine class of compounds.[2] Compounds in this class have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[3][4] Some related compounds have been shown to modulate the NF-κB signaling pathway.
Data Presentation: Stability of this compound
While specific degradation kinetics for this compound are not extensively published, the following tables provide a general overview of expected stability based on guidelines for other drug substances.[5][6] These tables are intended to guide researchers in designing experiments and handling the compound appropriately.
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Storage Temperature | Expected Long-Term Stability (Solid) |
| Long-Term | -20°C | ≥ 4 years |
| Accelerated (for shipping) | Room Temperature (short-term) | Stable for short durations, but long-term storage at room temperature is not recommended. |
| Solution (in DMSO) | -20°C | Up to 6 months (minimize freeze-thaw cycles) |
Table 2: Factors Influencing this compound Solution Stability
| Factor | Condition | Potential Impact on Stability | Recommendation |
| Temperature | Repeated Freeze-Thaw Cycles | May lead to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| 4°C (in solution) | Reduced stability compared to -20°C. | For short-term storage (a few days), 4°C may be acceptable, but -20°C is preferred for longer periods. | |
| pH | Acidic or Basic Conditions | Diketopiperazines can be susceptible to hydrolysis under strong acidic or basic conditions.[1] | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. |
| Light | Exposure to UV or strong visible light | Potential for photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
-
Potential Cause: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using old solutions.
-
-
Potential Cause: Precipitation of this compound in the culture medium.
-
Troubleshooting Step: Visually inspect the wells of your culture plate under a microscope for any signs of precipitation. If observed, try pre-diluting the this compound stock in a small volume of complete medium before adding it to the wells to improve dispersion. Sonication of the stock solution before dilution may also help.[7]
-
-
Potential Cause: Interference of this compound with the assay readout.
-
Troubleshooting Step: If using a colorimetric assay (e.g., MTT), run a control with this compound in the medium without cells to check for any intrinsic color or reducing activity of the compound that might affect the absorbance reading.[7] If interference is observed, consider using an alternative assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[7]
-
Issue 2: High Variability Between Replicates
-
Potential Cause: Inaccurate pipetting of viscous stock solutions (e.g., DMSO).
-
Troubleshooting Step: Ensure proper pipetting technique for viscous liquids. Use positive displacement pipettes if available.
-
-
Potential Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is designed to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the effect of this compound on NF-κB activity by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Mandatory Visualizations
This compound Experimental Workflow
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 4. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov.ph [fda.gov.ph]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
Cycloechinulin Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability and degradation studies for cycloechinulin (B10787556), a diketopiperazine fungal metabolite. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a fungal metabolite belonging to the diketopiperazine class of compounds. As a potential therapeutic agent or a lead compound in drug discovery, understanding its stability is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that might affect its efficacy and safety.
Q2: To what types of degradation is this compound likely susceptible?
As a diketopiperazine alkaloid, this compound is expected to be relatively stable against proteolytic degradation.[1][2] However, it may be susceptible to degradation under other conditions. The diketopiperazine ring can undergo epimerization under acidic, basic, or thermal stress. The indole (B1671886) moiety present in this compound may be prone to oxidative degradation.
Q3: What are the typical stress conditions for a forced degradation study of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] Typical stress conditions would include:
-
Acidic Hydrolysis: Treatment with acids like 0.1 M HCl.
-
Basic Hydrolysis: Treatment with bases such as 0.1 M NaOH.
-
Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide.
-
Thermal Degradation: Heating the sample in both solid and solution states.
-
Photodegradation: Exposing the sample to UV and visible light as per ICH Q1B guidelines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - The molecule is highly stable under the applied conditions.- The stress conditions are not harsh enough.- The analytical method is not sensitive enough to detect small changes. | - Increase the duration or concentration of the stressor (e.g., use 1 M HCl/NaOH, increase temperature).- Ensure the analytical method is validated for sensitivity and can detect low levels of degradation products.- Confirm the purity of the starting material. |
| Multiple, poorly resolved peaks in the chromatogram after degradation. | - Incomplete separation of degradation products and the parent compound.- Complex degradation pathways leading to numerous products.- Issues with the HPLC method (e.g., inappropriate column, mobile phase, or gradient). | - Optimize the HPLC method. This may involve trying different columns (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition and pH, and modifying the gradient elution profile.- Employ a mass spectrometry (MS) detector to help identify co-eluting peaks based on their mass-to-charge ratio. |
| Appearance of unexpected peaks in the control sample. | - Degradation of the sample during storage or preparation.- Contamination of the sample or solvent.- Interaction with excipients in a formulated product. | - Verify the stability of the stock solution under normal laboratory conditions.- Use fresh, high-purity solvents and handle samples appropriately.- Analyze a blank (solvent only) to rule out solvent contamination.- If using a formulation, analyze the placebo to check for interfering peaks. |
| Loss of total peak area (mass balance issues). | - Formation of non-chromophoric degradation products.- Precipitation of the drug or degradation products.- Adsorption of the analyte to the container. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.- Ensure the sample remains fully dissolved throughout the experiment.- Use inert sample vials (e.g., silanized glass). |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound stability testing.
Forced Degradation Study Protocol
A forced degradation study is performed to intentionally degrade the sample to establish its degradation profile.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid powder of this compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm and 280 nm (or Diode Array Detector for peak purity analysis) |
| Injection Volume | 10 µL |
Data Presentation
Quantitative data from stability studies should be summarized for clear comparison. The following tables provide templates for presenting such data.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60 | |||
| 0.1 M NaOH | 24 h | 60 | |||
| 3% H₂O₂ | 24 h | 25 | |||
| Thermal (Solution) | 48 h | 70 | |||
| Thermal (Solid) | 48 h | 70 | |||
| Photolytic | 1.2 M lux h | 25 |
Table 2: Stability of this compound under Accelerated Conditions (e.g., 40°C / 75% RH)
| Time (Months) | % Assay of this compound | Individual Impurity 1 (%) | Individual Impurity 2 (%) | Total Impurities (%) |
| 0 | ||||
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for this compound Stability Analysis.
Troubleshooting Decision Tree for Poor Peak Resolution
References
Technical Support Center: Cycloechinulin Activity and pH Adjustment
Notice: Information regarding the specific biological target, mechanism of action, and optimal pH for Cycloechinulin activity is not currently available in publicly accessible scientific literature. This document provides general guidance for researchers working with novel compounds where such information is yet to be determined.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound activity?
The optimal pH for this compound's biological activity has not been specifically determined. As a fungal metabolite, its activity will be highly dependent on the specific molecular target with which it interacts within a biological system. Generally, the activity of any enzyme or receptor is significantly influenced by the pH of its environment.
2. How does pH affect the activity of a compound like this compound?
The pH of a solution can influence a compound's activity in several ways:
-
Target Protein Ionization: The ionization state of amino acid residues in the active or binding site of a target protein is critical for its conformation and ability to interact with a ligand. Changes in pH can alter these ionization states, potentially reducing or eliminating the binding of this compound.
-
Compound Stability: The chemical stability of a compound can be pH-dependent. Extremes in pH can lead to the degradation or modification of the compound, rendering it inactive.
-
Compound Solubility: The solubility of a compound can be affected by pH, which in turn can impact its effective concentration in an assay.
3. Without a known optimal pH, what is a reasonable starting point for my experiments?
For initial in vitro experiments, it is recommended to start with a physiological pH range, typically between pH 7.2 and 7.4 , using a suitable biological buffer (e.g., PBS, HEPES, TRIS). This mimics the conditions found in most cellular environments.
4. How can I determine the optimal pH for this compound's activity on my target of interest?
A pH screening experiment is necessary to determine the optimal pH for this compound's activity. This involves systematically varying the pH of the assay buffer and measuring the biological activity of this compound at each pH value.
Troubleshooting Guide: Optimizing pH for this compound Activity
This guide provides a structured approach to troubleshooting common issues related to pH when working with this compound or other novel compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low activity observed at physiological pH. | The optimal pH for the target's activity is outside the physiological range. | 1. Perform a pH screen: Test the activity of this compound across a broad pH range (e.g., pH 4.0 to 10.0) in small increments. 2. Literature review: Research the known optimal pH for the target protein or similar proteins. |
| Inconsistent results between experiments. | Poor buffering capacity or pH drift during the experiment. | 1. Use a high-quality buffer: Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment. 2. Check pH before and after: Measure the pH of the assay solution at the beginning and end of the incubation period to check for significant changes. |
| Precipitation of the compound in the assay. | pH-dependent solubility of this compound. | 1. Assess solubility: Determine the solubility of this compound at different pH values. 2. Adjust pH or use co-solvents: If solubility is an issue, you may need to adjust the pH of the stock solution or use a small percentage of a co-solvent like DMSO. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a general method for performing a pH screen to identify the optimal pH for this compound's interaction with its target.
Materials:
-
This compound stock solution
-
Target protein (enzyme, receptor, etc.)
-
Assay-specific substrate or ligand
-
A series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Assay detection reagents
-
Microplate reader or other appropriate detection instrument
Methodology:
-
Prepare a buffer series: Prepare a set of buffers with overlapping pH ranges to cover the desired screening range.
-
Set up assay plates: In a microplate, add the target protein and the appropriate buffer for each pH to be tested.
-
Add this compound: Add a fixed concentration of this compound to each well. Include control wells with no this compound.
-
Initiate the reaction: Add the substrate or ligand to start the reaction.
-
Incubate: Incubate the plate under standard assay conditions (e.g., temperature, time).
-
Measure activity: Stop the reaction and measure the output signal using the appropriate detection method.
-
Data analysis: Plot the measured activity as a function of pH to determine the optimal pH.
Table 1: Example Data from a pH Screening Experiment
| pH | Mean Activity (units) | Standard Deviation |
| 4.0 | 10.2 | 1.5 |
| 5.0 | 25.8 | 2.1 |
| 6.0 | 55.4 | 4.3 |
| 7.0 | 89.1 | 6.7 |
| 7.4 | 98.5 | 5.9 |
| 8.0 | 75.3 | 5.1 |
| 9.0 | 40.7 | 3.8 |
| 10.0 | 15.1 | 1.9 |
Visualizations
As the specific signaling pathway for this compound is unknown, a generalized workflow for determining the optimal pH is presented below.
Caption: Workflow for determining the optimal pH for this compound activity.
Disclaimer: This information is intended for research purposes only. The lack of specific data on this compound necessitates a systematic and careful experimental approach to determine its optimal working conditions.
Technical Support Center: Cell Culture Contamination in Cycloechinulin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during studies with Cycloechinulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it relate to cell culture contamination?
This compound is a diketopiperazine fungal metabolite.[1][2] As it is derived from a fungus, it underscores the importance of stringent aseptic techniques to prevent fungal contamination in your cell cultures. While this compound itself is the subject of study, accidental introduction of live fungal spores from the environment or contaminated reagents is a primary concern.
Q2: Can the presence of this compound in my culture medium interfere with contamination detection?
This is a possibility. Since this compound is a fungal metabolite, it could potentially confound assays that detect fungal components. However, standard methods for detecting fungal contamination, such as observing morphological changes (e.g., mycelia, budding yeast) under a microscope or turbidity and pH shifts in the culture medium, should still be effective.[3] It is crucial to have a baseline understanding of your cell line's morphology in the presence of this compound to distinguish compound-specific effects from signs of contamination.
Q3: What are the most common types of contaminants I should be aware of in cell culture?
The most common biological contaminants in cell culture are bacteria, mycoplasma, yeast, fungi, and viruses.[3][4] Chemical contaminants, such as impurities in media, sera, or water, and cross-contamination with other cell lines are also significant risks.[5][6]
Q4: I don't see any turbidity, but my cells are growing poorly. Could it still be contamination?
Yes. Mycoplasma contamination is a frequent and insidious problem because it often does not cause visible turbidity or pH changes in the culture medium.[7] These small bacteria can significantly alter cell metabolism, growth rates, and gene expression, leading to unreliable experimental results.[3] Routine testing for mycoplasma is highly recommended.
Q5: Should I routinely use antibiotics in my cultures when working with this compound?
The routine use of antibiotics in cell culture is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level contamination and may be toxic to some cell lines, affecting their metabolism and growth.[8] If you choose to use antibiotics, it is essential to first determine the optimal concentration for your specific cell line to avoid adverse effects.[8] For primary cell cultures, a short-term use of antibiotics might be beneficial due to a higher initial risk of contamination.[8]
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or Color Change in Culture Medium
Possible Cause: Bacterial or Fungal Contamination.
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate under a microscope.
-
pH Check: Observe the color of the phenol (B47542) red indicator in your medium.
-
A rapid shift to yellow indicates acidic conditions, often due to bacterial overgrowth.[9]
-
A shift to pink or purple suggests alkaline conditions, which can be caused by some fungal contaminants.
-
-
Action: If contamination is confirmed, immediately discard the contaminated cultures and reagents. Decontaminate the biosafety cabinet and incubator thoroughly to prevent cross-contamination.
Issue 2: Cells Appear Unhealthy (e.g., granular, vacuolated, reduced proliferation) but Medium is Clear
Possible Cause: Mycoplasma Contamination or this compound Cytotoxicity.
Troubleshooting Steps:
-
Mycoplasma Testing: Perform a specific test for mycoplasma. Common methods include PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and culture-based methods.[11]
-
Cytotoxicity Assessment: To determine if the observed effects are due to this compound, set up a dose-response experiment.
-
Culture your cells with a range of this compound concentrations.
-
Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.
-
Assess cell viability and morphology at different time points. This will help distinguish between contamination-induced stress and compound-induced cytotoxicity.
-
-
Review Aseptic Technique: Even if mycoplasma is not detected, this is a good opportunity to review your lab's aseptic techniques to minimize future risks.
Quantitative Data Summary
Table 1: Common Contamination Rates in Cell Culture
| Contaminant | Estimated Prevalence | Key Characteristics |
| Mycoplasma | 11% - 30% of cultures[3][7] | No visible turbidity; alters cell metabolism and growth. |
| Bacteria/Fungi | 5.6% of assays showed contamination in one 6-year study[12] | Often causes visible turbidity and pH changes. |
| Cross-Contamination | High, but often unreported | Leads to invalid experimental results. |
Table 2: Recommended Concentrations for Common Cell Culture Antibiotics
| Antibiotic/Antimycotic | Recommended Working Concentration | Target Organisms |
| Penicillin-Streptomycin | 50-100 I.U./mL | Gram-positive and Gram-negative bacteria |
| Gentamicin | Varies by cell line (typically 1-20 µg/mL)[5] | Broad-spectrum, including Gram-negative bacteria |
| Amphotericin B | Varies, use with caution due to cytotoxicity | Fungi and yeast |
| Ciprofloxacin | 10 µg/mL for mycoplasma treatment[13] | Mycoplasma |
Note: It is crucial to perform a dose-response (kill curve) experiment to determine the optimal antibiotic concentration for your specific cell line to avoid toxicity.[14]
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for PCR-based mycoplasma detection.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers
-
Taq polymerase, dNTPs, and PCR buffer
-
Nuclease-free water
-
Positive and negative controls
-
Thermal cycler
Procedure:
-
Sample Preparation:
-
Culture cells to near confluency.
-
Let the cells sit in unchanged media for at least 3-5 days.[13]
-
Collect 100 µL to 1 mL of the culture supernatant into a sterile microcentrifuge tube.[13]
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells and debris.[15]
-
Transfer the supernatant to a new sterile tube. This will be your PCR template.[15]
-
-
PCR Reaction Setup:
-
In a PCR tube, prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.
-
Add 1-5 µL of your prepared supernatant to the PCR tube.
-
Prepare a positive control using a known mycoplasma DNA sample and a negative control using nuclease-free water instead of a sample.
-
-
Thermal Cycling:
-
Perform PCR using a validated thermal cycling program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Sterility Testing for Bacterial and Fungal Contamination
This protocol is adapted from standard microbiological methods for testing cell cultures.
Materials:
-
Tryptic Soy Broth (TSB) for aerobic bacteria and fungi
-
Fluid Thioglycollate Medium (FTM) for anaerobic and aerobic bacteria
-
Sterile culture tubes
-
Cell culture sample (to be tested without antibiotics for at least two passages)
-
Positive controls (e.g., Bacillus subtilis, Candida albicans, Clostridium sporogenes)
-
Negative control (sterile PBS or culture medium)
-
Incubators at 22°C and 32°C
Procedure:
-
Inoculation:
-
Incubation:
-
Incubate one set of inoculated TSB tubes at 22°C and the other at 32°C.
-
Incubate all FTM tubes at 32°C.[16]
-
-
Observation:
-
Examine the broths for turbidity (cloudiness) on days 3, 7, and 14.[16]
-
-
Interpretation:
-
Positive: Turbidity in the test sample broths indicates contamination.
-
Negative: No turbidity in the test sample broths, while the positive controls show growth and negative controls remain clear.[16]
-
Visualizations
Caption: Experimental Workflow for this compound Studies with Contamination Checkpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:143086-29-7 - KKL Med Inc. [kklmed.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. halolabs.com [halolabs.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to Understanding and Managing Cell Culture Contamination | Lab Manager [labmanager.com]
- 10. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 11. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. portals.broadinstitute.org [portals.broadinstitute.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Mycoplasma Testing Protocol [protocols.io]
- 16. Testing Cells for Bacterial and Fungal Contamination [sigmaaldrich.com]
Validation & Comparative
Validating Cycloechinulin's Activity in Cancer Cell Lines: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of Cycloechinulin's activity across various cancer cell lines. However, a thorough review of the current scientific literature reveals a significant gap in research specifically investigating the cytotoxic and mechanistic effects of this compound in the context of oncology.
Extensive searches for quantitative data, such as IC50 values, detailing the efficacy of this compound against different cancer cell lines did not yield any specific results. Furthermore, there is a lack of published studies elucidating the signaling pathways modulated by this compound in cancer cells or detailing specific experimental protocols for its validation.
The absence of this foundational data prevents a comparative analysis as initially intended. We are therefore unable to provide the structured data tables, detailed experimental methodologies, and signaling pathway diagrams that are central to our comparison guides.
We recognize the importance of such information for the scientific community and will continue to monitor the research landscape for emerging studies on this compound. As new data becomes available, we will update this guide to provide the comprehensive and objective comparison that our audience expects.
For researchers interested in exploring the anti-cancer potential of novel compounds, we can offer generalized experimental workflows and pathway diagrams that are commonly employed in the field. These can serve as a foundational template for designing and conducting initial validation studies.
General Experimental Workflow for Validating a Novel Compound's Anti-Cancer Activity
Below is a generalized workflow that can be adapted for the initial screening and validation of a compound like this compound.
A Comparative Analysis of the Biological Activities of Cycloechinulin and Neoechinulin
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of two fungal-derived indole (B1671886) alkaloids.
Introduction
Cycloechinulin (B10787556) and neoechinulin (B12335001) are structurally related diketopiperazine indole alkaloids primarily isolated from fungal species, notably those of the Aspergillus genus. While sharing a common biosynthetic origin, subtle structural variations between these molecules may confer distinct biological activities, making them subjects of interest in the fields of pharmacology and drug discovery. This guide provides a comparative overview of the currently available scientific data on the biological activities of this compound and neoechinulin, with a focus on their anti-inflammatory, antiviral, and neuroprotective properties.
This compound: An Enigma in Bioactivity
Despite its early isolation and characterization as a Trp-Ala-derived alkaloid from Aspergillus ochraceus, there is a notable scarcity of publicly available data on the specific biological activities of this compound. Extensive literature searches have not revealed significant quantitative data, such as IC50 values, or detailed mechanistic studies comparable to those available for the neoechinulin family. The lack of substantial research into its bioactivity presents a significant knowledge gap and an opportunity for future investigation into the potential therapeutic properties of this fungal metabolite.
Neoechinulin: A Multifaceted Bioactive Compound
In contrast to this compound, the neoechinulin family, particularly neoechinulin A and B, has been the subject of numerous studies elucidating a broad spectrum of biological effects.
Anti-inflammatory Activity
Neoechinulin A has demonstrated notable anti-inflammatory properties. In a key study, it was shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages in a dose-dependent manner.[1] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]
Table 1: Anti-inflammatory Activity of Neoechinulin A
| Compound | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Reference |
| Neoechinulin A | RAW264.7 | LPS | NO Production | Not explicitly stated, but significant inhibition observed at 12.5-100 µM | [1] |
The anti-inflammatory mechanism of neoechinulin A involves the suppression of key signaling pathways. It has been shown to block the activation of nuclear factor-kappaB (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1]
Diagram 1: Neoechinulin A Anti-inflammatory Signaling Pathway
Caption: Neoechinulin A inhibits LPS-induced inflammation by blocking NF-κB and p38 MAPK pathways.
Antiviral Activity
Both neoechinulin A and B have been investigated for their antiviral potential. Neoechinulin B, in particular, has been identified as a potent inhibitor of the Hepatitis C virus (HCV).[2][3] Its mechanism of action involves the suppression of the liver X receptor (LXR), a host factor essential for HCV replication.[2][3] More recently, neoechinulin A has been identified as a promising inhibitor of the SARS-CoV-2 main protease (Mpro).[4]
Table 2: Antiviral Activity of Neoechinulins
| Compound | Virus | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Neoechinulin A | SARS-CoV-2 | - | Mpro Inhibition | Not explicitly stated, but showed potent inhibition | [4] |
| Neoechinulin B | Hepatitis C Virus (HCV) | Huh7.5.1 | HCV Production | ~5.5-7.6 (for LXRα and LXRβ inhibition) | [2] |
Diagram 2: Neoechinulin B Anti-HCV Mechanism
Caption: Neoechinulin B inhibits HCV replication by antagonizing the liver X receptor (LXR).
Neuroprotective Activity
Neoechinulin A has demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases. It has been shown to protect neuronal PC12 cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that mimics the pathology of Parkinson's disease.[5][6][7] The protective mechanism is thought to involve the amelioration of downstream events following mitochondrial dysfunction.[5]
Table 3: Neuroprotective Activity of Neoechinulin A
| Compound | Cell Line | Neurotoxin | Effect | Concentration | Reference |
| Neoechinulin A | PC12 cells | MPP+ | Protection against cytotoxicity | 100 µM | [5] |
Diagram 3: Experimental Workflow for Neuroprotective Assay
Caption: A typical workflow for assessing the neuroprotective effects of a compound in PC12 cells.
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[8]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Neoechinulin A) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for another 18-24 hours.[8][9]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8][9] The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Antiviral Assay (HCV Replicon System)
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) are used.[10][11]
-
Cell Seeding: Replicon cells are seeded in 96-well plates.[10]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., Neoechinulin B) for 48-72 hours.[2]
-
Luciferase Assay: After incubation, the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.[10][11]
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CCK-8) is performed to assess the effect of the compound on host cell viability.[10]
-
Data Analysis: The EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) are calculated. The selectivity index (SI = CC50/EC50) is determined to evaluate the therapeutic window.
Neuroprotective Assay (MPP+ Induced Toxicity in PC12 Cells)
-
Cell Culture and Differentiation: PC12 cells are cultured and differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).[12][13]
-
Cell Seeding: Differentiated PC12 cells are seeded in multi-well plates.
-
Treatment: Cells are pre-treated with the test compound (e.g., Neoechinulin A) for a specified period.
-
Induction of Neurotoxicity: MPP+ is added to the culture medium to induce neuronal cell death.[12][14]
-
Incubation: The cells are incubated for 24-48 hours.
-
Cell Viability Assessment: Cell viability is determined using methods such as the MTT assay, which measures mitochondrial metabolic activity.[12][14]
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and MPP+ to those treated with MPP+ alone.
Conclusion
The available scientific literature highlights a significant disparity in the understanding of the biological activities of this compound and neoechinulin. While neoechinulins, particularly A and B, have emerged as promising lead compounds with well-documented anti-inflammatory, antiviral, and neuroprotective properties, this compound remains a largely unexplored molecule. The multifaceted bioactivities of neoechinulins, coupled with initial insights into their mechanisms of action, warrant further investigation and development. The current lack of data on this compound underscores a critical need for future research to unlock its potential therapeutic value and to draw a more complete comparative picture of this intriguing class of fungal metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoechinulin A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neoechinulin A protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Cycloechinulin: A Comparative Analysis of a Fungal Metabolite's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Cycloechinulin (B10787556), a diketopiperazine alkaloid isolated from fungi of the Aspergillus and Eurotium genera, belongs to a class of natural products known for their diverse and potent biological activities. While quantitative data on this compound itself is limited in publicly accessible literature, this guide provides a comparative analysis of its known activities alongside those of structurally related and other significant fungal metabolites. This objective comparison, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers in drug discovery and development.
Comparative Bioactivity Data
To offer a clear perspective on the potential of this compound and its analogs, the following tables summarize key quantitative data from various studies. The activities are primarily focused on anticancer, antioxidant, and antimicrobial properties.
Anticancer Activity
The in vitro cytotoxic activity of fungal metabolites is a key area of investigation for novel anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Fungal Metabolite | Cancer Cell Line | IC50 (µM) | Reference |
| Echinulin (B167357) | HT-29 (Colon Cancer) | 1.73 (at 48h) | [1] |
| 22Rv1 (Prostate Cancer) | 63.20 | [1] | |
| PC-3 (Prostate Cancer) | 41.70 | [1] | |
| LNCaP (Prostate Cancer) | 25.90 | [1] | |
| 8-Hydroxyechinulin | HT-29 (Colon Cancer) | 8.80 (at 48h) | [1] |
| Tardioxopiperazine B | HT-29 (Colon Cancer) | 13.70 (at 48h) | [1] |
| Neoechinulin (B12335001) A | (Not specified) | Potent Inhibitor of SARS-CoV-2 Mpro with IC50 of 0.47 µM | [2] |
| 5-Fluorouracil (Control) | HT-29 (Colon Cancer) | >100 (at 48h) | [1] |
| Irinotecan (Control) | HT-29 (Colon Cancer) | 27.4 (at 48h) | [1] |
Antioxidant Activity
The antioxidant capacity of fungal metabolites is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method, with activity also expressed as IC50 values.
| Fungal Metabolite | Antioxidant Assay | IC50 (µM) | Reference |
| Echinulin | DPPH radical scavenging | 18 | [1] |
| Ascorbic Acid (Control) | DPPH radical scavenging | 25 | [1] |
Antibacterial Activity
| Fungal Metabolite/Extract | Test Organism(s) | MIC Range (µg/mL) | Reference |
| Antibiotic from F. equiseti | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | 30 - 1000 | |
| Equisetin | Xanthomonas oryzae pv. oryzae | 12.5 | |
| Chaetomium sp. extracts | Various bacteria | 62.5 - 1000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After incubation, treat the cells with various concentrations of the fungal metabolite. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation with Compound: Incubate the cells with the compounds for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[3]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the fungal metabolite in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the sample solution with 100 µL of the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH solution is also measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.[1][4][5][6]
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fungal metabolite and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[7][8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these fungal metabolites exert their effects is crucial for drug development. While the precise mechanisms of this compound are not fully elucidated, the activities of related compounds suggest potential targets.
NF-κB Signaling Pathway Inhibition
Several fungal metabolites exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by fungal metabolites.
Caspase Cascade Activation in Apoptosis
The anticancer activity of many compounds, including some fungal metabolites, is mediated through the induction of apoptosis, or programmed cell death. The caspase cascade is a central component of this process.
Caption: Induction of apoptosis via the caspase cascade by fungal metabolites.
LXR-Mediated Transcription Suppression
Neoechinulin B has been reported to suppress the liver X receptor (LXR), which is involved in the hepatitis C virus life cycle. This highlights a potential antiviral mechanism for this class of compounds.[3]
Caption: Suppression of LXR-mediated transcription by Neoechinulin B.
Conclusion
While direct and extensive quantitative bioactivity data for this compound remains an area for further research, the available information on its structurally similar analogs, such as echinulin and neoechinulin A, reveals significant potential in anticancer, antioxidant, and antiviral applications. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to build upon. The exploration of the mechanisms of action, such as the modulation of key signaling pathways like NF-κB and the induction of apoptosis, will be critical in advancing these promising fungal metabolites towards therapeutic applications. Further investigation into the specific activities and mechanisms of this compound is warranted to fully understand its potential in drug discovery and development.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. abeomics.com [abeomics.com]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to Assessing the Cytotoxic Effects of Cycloechinulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the cytotoxic effects of Cycloechinulin, a diketopiperazine fungal metabolite. Due to the limited publicly available data on the specific cytotoxic profile of this compound, this document outlines a comparative approach, presenting standardized experimental protocols and data interpretation frameworks. As a point of comparison, we will reference the known cytotoxic indole (B1671886) alkaloid, Vinblastine, a widely used chemotherapeutic agent.
Comparative Cytotoxicity Profile
To systematically evaluate the cytotoxic potential of this compound, a direct comparison with a well-characterized compound is essential. The following table provides a template for summarizing key cytotoxic parameters. The data presented here for this compound is hypothetical and serves as a placeholder for experimental findings, while the data for Vinblastine is based on established literature values.
| Parameter | This compound (Hypothetical Data) | Vinblastine (Literature Values) | Cell Line(s) | Assay |
| IC50 (µM) | 15.5 | 0.01 - 0.1 | HeLa, MCF-7 | MTT Assay |
| LDH Release (%) | 45% at 20 µM | 60% at 0.1 µM | Jurkat | LDH Assay |
| Apoptosis (%) | 60% (Annexin V+) | 85% (Annexin V+) | HL-60 | Flow Cytometry |
| Mechanism | Putative cell cycle arrest | Microtubule inhibitor, induces mitotic arrest | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparative compound (e.g., Vinblastine) and incubate for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[4][5][6][7]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH activity is proportional to the number of lysed cells.[5]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Apoptosis Assay via Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound like this compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathways
Cytotoxic compounds often induce cell death through the intrinsic or extrinsic apoptosis pathways. Understanding which pathway is activated by this compound is key to elucidating its mechanism of action.
Intrinsic (Mitochondrial) Pathway
This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress.
Caption: The intrinsic pathway of apoptosis.
Extrinsic (Death Receptor) Pathway
This pathway is initiated by the binding of extracellular death ligands to cell surface receptors.
Caption: The extrinsic pathway of apoptosis.
By employing these standardized assays and analytical frameworks, researchers can effectively characterize the cytotoxic properties of this compound and compare its potency and mechanism of action against established cytotoxic agents. This systematic approach is fundamental for the preclinical evaluation of novel therapeutic candidates.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Cycloechinulin's Biological Promise: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cycloechinulin (B10787556), a diketopiperazine fungal metabolite, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on the this compound scaffold.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on their structural modifications. The following tables summarize the available quantitative data, offering a comparative overview of their potency.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Cryptoechinuline D Analog 5 | Structural modification of Cryptoechinuline D | HUVECs | 12.6 | [1] |
| Neoechinulin (B12335001) A | Natural analog | PC12 | - (Cytoprotective) | [1] |
Note: A lower IC50 value indicates higher potency. Data on direct cytotoxic IC50 values for a broad range of this compound analogs against various cancer cell lines remains limited in publicly available literature.
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | Key Finding | Reference |
| Cyclo(His-Pro) | NF-κB Inhibition | Suppresses NF-κB signaling via Nrf2-mediated heme oxygenase-1 activation. | [2] |
Table 3: Antioxidant and Anti-Nitration Activity of this compound Analogs
| Compound/Analog | Key Structural Feature | Activity | Reference |
| Neoechinulin A Derivatives | Diketopiperazine ring | Essential for antioxidant and anti-nitration activities. | [1] |
| Neoechinulin A Derivative (lacking diketopiperazine ring) | Acyclic analog | Lost cytoprotective effect while retaining some antioxidant/anti-nitration activities. | [1] |
Note: Specific IC50 values from DPPH or ABTS assays for a comparative set of this compound analogs are not detailed in the currently available search results.
Key Structure-Activity Relationship Insights
From the available data, several key structural features have been identified as crucial for the biological activity of this compound and its analogs:
-
Diketopiperazine Core: The presence of the diketopiperazine ring is essential for the antioxidant and anti-nitration activities of neoechinulin A derivatives.[1]
-
Acyclic Structures: The loss of the cyclic structure, as seen in an acyclic analog of neoechinulin A, leads to a complete loss of its cytoprotective effect, even though some antioxidant and anti-nitration activities are retained.[1]
Signaling Pathway Modulation
This compound and its related compounds have been shown to modulate key signaling pathways involved in cellular processes like inflammation and angiogenesis.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[3][4][5][6] Studies on the related diketopiperazine, cyclo(His-Pro), have demonstrated its ability to suppress the pro-inflammatory NF-κB signaling pathway. This is achieved through the activation of the Nrf2-mediated heme oxygenase-1 pathway, which in turn inhibits NF-κB nuclear accumulation.[2] This suggests a potential mechanism by which this compound analogs may exert their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(His-Pro).
Ang2/Tie-2 Signaling Pathway
Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Angiopoietin/Tie-2 (Ang/Tie-2) signaling pathway plays a significant role in this process. A synthetic derivative of cryptoechinuline D, compound 5, has been shown to inhibit the proliferation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) by targeting the Ang2/Tie-2 signaling pathway, demonstrating its anti-angiogenic potential.[1]
Caption: Inhibition of the Ang2/Tie-2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols cited in the context of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., cryptoechinuline D derivatives) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antioxidant Activity Assays (DPPH & ABTS)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the radical scavenging activity of compounds.
-
Reagent Preparation: Prepare DPPH or ABTS radical solution in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Sample Preparation: Prepare different concentrations of the test compounds (this compound analogs).
-
Reaction: Mix the test compound solutions with the radical solution.
-
Incubation: Incubate the mixture in the dark for a specific time.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Caption: General workflow for DPPH/ABTS antioxidant assays.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.
-
Compound Administration: Administer the test compounds (this compound analogs) or a reference drug (e.g., indomethacin) to the treatment groups.
-
Induction of Inflammation: Inject a phlogistic agent (e.g., carrageenan) into the paw of the animals to induce edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness at different time intervals after carrageenan injection using a plethysmometer or caliper.
-
Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
The study of this compound and its analogs presents a promising avenue for the discovery of new therapeutic agents. The available data, although limited, highlights the importance of the diketopiperazine scaffold for biological activity. Further systematic SAR studies are warranted to elucidate the full potential of this class of compounds. Specifically, the synthesis and evaluation of a broader range of this compound derivatives in standardized cytotoxicity, anti-inflammatory, and antioxidant assays will be crucial for identifying lead compounds with improved potency and selectivity. Moreover, a deeper investigation into the modulation of signaling pathways, such as the MAPK pathway, will provide a more comprehensive understanding of their mechanism of action and facilitate rational drug design.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Anti-inflammatory interventions of NF-κB signaling: Potential applications and risks [ouci.dntb.gov.ua]
A Comparative Analysis of Cycloechinulin Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Cycloechinulin and its derivatives, a class of prenylated indole (B1671886) alkaloids primarily produced by fungi of the Aspergillus and Eurotium genera, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparative analysis of various this compound derivatives, summarizing their performance in key therapeutic areas, detailing the experimental protocols used to evaluate their efficacy, and visualizing the intricate signaling pathways they modulate.
Data Presentation: A Quantitative Comparison of Biological Activities
The therapeutic potential of this compound derivatives spans a wide range of applications, including anticancer, antiviral, and anti-inflammatory activities. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their efficacy.
Table 1: Antiproliferative Activity of Echinulin Derivatives Against Human Colorectal Carcinoma (HT-29) Cells
| Compound | IC50 (µM) at 48h | Source |
| Echinulin | 1.73 | [1] |
| 8-Hydroxyechinulin | 8.80 | [1] |
| Didehydroechinulin B | 44.84 | [1] |
| Tardioxopiperazine B | 13.70 | [1] |
Table 2: Cytotoxicity of Echinulin Against Human Prostate Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Source |
| 22Rv1 | 63.20 | [1] |
| PC-3 | 41.70 | [1] |
| LNCaP | 25.90 | [1] |
Table 3: Antiviral Activity of Neoechinulin B and its Derivatives Against Hepatitis C Virus (HCV)
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Source |
| Neoechinulin B (1a) | >20 | >20 | - | [2] |
| Derivative 1c | >20 | >20 | - | [2] |
| Derivative 1g | >20 | >20 | - | [2] |
Note: While specific IC50 values were not provided in the source, the study indicated that Neoechinulin B and its derivatives exhibited anti-HCV activity. The 50% cytotoxic concentration (CC50) for all tested compounds was greater than 20 µM, indicating low cytotoxicity against the host Huh7 cells.[2]
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and validation of the cited data, this section provides detailed protocols for the key experimental assays used to evaluate the biological activities of this compound derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
This compound derivatives
-
Human cancer cell lines (e.g., HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
HCV Replicon Assay for Antiviral Activity
The Hepatitis C Virus (HCV) replicon system is a powerful tool for screening and characterizing antiviral compounds. It utilizes a subgenomic or full-length HCV RNA that can replicate autonomously in cultured human hepatoma cells (e.g., Huh-7).
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene)
-
Complete culture medium
-
This compound derivatives
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. The luciferase activity is proportional to the level of HCV RNA replication.
-
Data Analysis: The antiviral activity is determined by the reduction in luciferase activity in treated cells compared to untreated controls. The IC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50%.
Plaque Reduction Assay for SARS-CoV-2 Antiviral Activity
The plaque reduction assay is a standard method to determine the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Complete culture medium
-
This compound derivatives
-
Agarose (B213101) or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Virus Dilution and Treatment: Prepare serial dilutions of the SARS-CoV-2 virus stock. Pre-incubate the virus dilutions with different concentrations of the this compound derivatives for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or Avicel to restrict the spread of the virus.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining: Fix the cells with a formaldehyde (B43269) solution and then stain with crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained viable cells.
-
Plaque Counting: Count the number of plaques in each well. The antiviral activity is expressed as the percentage of plaque reduction in the presence of the compound compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways modulated by these compounds.
Neoechinulin B and the Liver X Receptor (LXR) Signaling Pathway
Neoechinulin B has been identified as an antagonist of the Liver X Receptor (LXR).[2][4][5] LXRs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation. Some viruses, including HCV, hijack the LXR signaling pathway to facilitate their replication. By inhibiting LXR, Neoechinulin B disrupts the formation of the viral replication complex.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
Comparative Antiviral Efficacy of Cycloechinulin Analogue Neoechinulin B
A detailed guide for researchers, scientists, and drug development professionals on the antiviral properties of Neoechinulin B, a close structural analogue of Cycloechinulin, in comparison to established antiviral agents.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of Neoechinulin B has been evaluated against Hepatitis C Virus (HCV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza viruses. The following tables summarize the half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of Neoechinulin B and comparator drugs. The Selectivity Index (SI), calculated as CC50/IC50, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Neoechinulin B | VeroE6/TMPRSS2 | 32.9[1][2] | >20[1][2] | >0.61 |
| Remdesivir | Vero E6 | 1.65[3] | >100 | >60.6 |
Table 2: Antiviral Activity and Cytotoxicity against Hepatitis C Virus (HCV)
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Neoechinulin B | Huh7.5.1 | 4.7[1][2] | >20[1][2] | >4.25 |
| Sofosbuvir | Huh-7.5 | Not explicitly stated, but effective in low µM range[4] | >100[4] | High |
Table 3: Antiviral Activity against Influenza A Virus (H1N1)
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Neoechinulin B | MDCK | 27.4[5] | Not specified | Not available |
| Oseltamivir | MDCK | 3.47[6] | >10000 | >2881 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 50% cytotoxic concentration (CC50) is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.[7][8]
Procedure:
-
Cell Seeding: Seed host cells (e.g., Vero E6, Huh-7.5, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound (Neoechinulin B or comparator drug) to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the vehicle control.
Antiviral Assay (Plaque Reduction Assay)
The 50% inhibitory concentration (IC50) is determined by a plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the antiviral compound.[10][11]
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of virus (e.g., 100 plaque-forming units).
-
Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.[12]
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Mandatory Visualizations
Experimental Workflow for Antiviral and Cytotoxicity Assays
Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (IC50).
Proposed Mechanism of Action for Neoechinulin B against HCV and SARS-CoV-2
Neoechinulin B is proposed to exert its antiviral effects against HCV and SARS-CoV-2 by inhibiting the Liver X Receptor (LXR) signaling pathway.[1][13][14][15][16] LXRs are nuclear receptors that regulate lipid metabolism, and their activation is crucial for the formation of double-membrane vesicles that these viruses use for replication.
References
- 1. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
A Comparative Guide to the Neuroprotective Effects of Cycloechinulin Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents has led to the exploration of a diverse range of natural products. Among these, Cycloechinulin and its analogs, a class of diketopiperazine alkaloids primarily isolated from fungal sources, have emerged as promising candidates. This guide provides a comprehensive comparison of the neuroprotective effects of various this compound analogs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of this compound analogs has been evaluated using various in vitro models of neuronal damage. A key model involves inducing cytotoxicity in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, using 3-morpholinosydnonimine (SIN-1), a peroxynitrite donor that mimics oxidative stress-induced neuronal cell death. The following table summarizes the cytoprotective activities of Neoechinulin (B12335001) A stereoisomers and related compounds against SIN-1-induced toxicity in nerve growth factor (NGF)-differentiated PC12 cells.
| Compound | Concentration (µM) | Cell Viability (%)[1][2] | Key Structural Feature | Reference |
| Vehicle (Control) | - | 31.4 ± 2.0 | - | [1] |
| (-)-Neoechinulin A | 10 | 89.6 ± 11.2 | C-8/C-9 double bond present | [1] |
| (+)-Neoechinulin A | 10 | 82.5 ± 11.6 | C-8/C-9 double bond present | [1] |
| Preechinulin | 10 | 7.0 ± 7.0 | C-8/C-9 double bond absent (saturated) | [1] |
| Dihydro-neoechinulin A | 10 | 12.5 ± 10.2 | C-8/C-9 double bond absent (saturated) | [1] |
Key Findings: The presence of the C-8/C-9 double bond in the structure of Neoechinulin A is critical for its neuroprotective activity. Both stereoisomers of Neoechinulin A demonstrated significant protection against SIN-1-induced cell death, whereas their analogs lacking this double bond (Preechinulin and Dihydro-neoechinulin A) were inactive.[1] This highlights the importance of the extended conjugation system for the biological activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
SIN-1-Induced Neurotoxicity Assay in PC12 Cells
This assay is widely used to screen for compounds with protective effects against oxidative and nitrosative stress.
-
Cell Culture and Differentiation: PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with 50 ng/mL of Nerve Growth Factor (NGF) for 3 days.
-
Compound Treatment: Differentiated PC12 cells are pre-incubated with the test compounds (e.g., this compound analogs) at various concentrations for 24 hours.
-
Induction of Neurotoxicity: After pre-incubation, the culture medium is replaced with a medium containing 3-morpholinosydnonimine (SIN-1), a peroxynitrite donor, at a final concentration of 500 µM. The cells are then incubated for an additional 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. The results are typically expressed as a percentage of the viability of control cells not treated with SIN-1.[1][2]
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound analogs.
The neuroprotective effects of this compound analogs, particularly Neoechinulin A, are mediated through a complex interplay of signaling pathways that counteract oxidative stress and apoptosis.
Caption: Signaling pathways involved in the neuroprotective action of Neoechinulin A.
Mechanism of Neuroprotection
The neuroprotective mechanism of Neoechinulin A is multifaceted. It has been shown to inhibit the activation of caspase-3-like proteases, a key step in the apoptotic cascade.[3][4] Furthermore, Neoechinulin A enhances the activity of NADH-dehydrogenase, which can help maintain mitochondrial function and cellular energy levels in the face of oxidative stress.[3][4] More recent studies have revealed that Neoechinulin A can also modulate inflammatory signaling pathways by inhibiting the phosphorylation of p38 MAPK and ASK-1, and preventing the nuclear translocation of NF-κB.[5] This anti-inflammatory action further contributes to its neuroprotective profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective properties of neoechinulin A against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 5. Neoechinulin A suppresses amyloid-β oligomer-induced microglia activation and thereby protects PC-12 cells from inflammation-mediated toxicity [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cycloechinulin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of diketopiperazines (DKPs), the chemical class to which Cycloechinulin belongs. Due to a lack of publicly available data on the specific mechanism of action for this compound, this document focuses on the independently verified activities of other well-characterized DKPs, offering a framework for potential research avenues for this compound.
Introduction to this compound and Diketopiperazines
This compound is a diketopiperazine fungal metabolite isolated from Aspergillus novofumigatus.[1][2][3][4] While its precise mechanism of action has not been extensively studied or independently verified, the broader class of diketopiperazines is known to exhibit a wide range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects.[5][6][7][8][9][10] This guide will compare the performance of several DKPs with reported anticancer and antioxidant properties, providing supporting experimental data and detailed protocols to facilitate further investigation into this compound.
Comparative Analysis of Diketopiperazine Activity
To provide a context for the potential efficacy of this compound, this section summarizes the cytotoxic and antioxidant activities of other diketopiperazines reported in the literature.
Cytotoxic Activity of Diketopiperazine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various diketopiperazine derivatives against several human cancer cell lines. This data is crucial for comparing the potential anticancer efficacy of novel compounds like this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3c | U937 (Human leukemia) | 0.36 | [11] |
| A549 (Human lung carcinoma) | 0.8 | [11] | |
| HCT-116 (Human colon carcinoma) | 1.9 | [11] | |
| Compound 11 | Hela (Human cervical cancer) | 0.7 | [12][13] |
| A549 (Human lung carcinoma) | 1.2 | [12][13] | |
| Compound 8 | MKN1 (Gastric cancer) | 4.6 | [8] |
| Plinabulin | BxPC-3 (Human pancreatic cancer) | 0.0044 | [14] |
| NCI-H460 (Human lung cancer) | 0.0262 | [14] | |
| (S)-2a | MDA-MB-231 (Triple-negative breast cancer) | 4.6 | [15] |
Antioxidant Activity of Diketopiperazine Derivatives
Several diketopiperazines have been evaluated for their ability to scavenge free radicals, a key aspect of their potential therapeutic effects. The following table presents the half-maximal effective concentration (EC50) values from DPPH radical scavenging assays.
| Compound | DPPH Scavenging EC50 (µM) | Reference |
| Compound 10 | 60.8 | [16][17] |
| Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione | Reported as having "great antioxidant activity" | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to independently verify the activities of this compound and other diketopiperazines.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability and proliferation.[19][20][21]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Adherent or suspension cells
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the test compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution without disturbing the formazan (B1609692) crystals.
-
Add 100-150 µL of solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at an optimal density.
-
Add various concentrations of the test compound.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate and carefully aspirate the supernatant.
-
Add 100-150 µL of solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (reference wavelength 630 nm).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.[18][22][23]
Materials:
-
DPPH solution (e.g., 0.4 mM in methanol)
-
Test compound (e.g., this compound) at various concentrations
-
Methanol (B129727) or other suitable solvent
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution at different concentrations to the wells.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[24][25][26][27][28]
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compound at various concentrations
-
Ethanol (B145695) or methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add a small volume (e.g., 5-20 µL) of the test compound at different concentrations to a larger volume (e.g., 180-3995 µL) of the diluted ABTS•+ solution.
-
Incubate for a specified time (e.g., 6-30 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of ABTS•+ radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by a diketopiperazine with anticancer activity, and the general workflows for the experimental protocols described above.
Caption: Hypothetical signaling pathway for DKP anticancer activity.
Caption: General workflow for cytotoxicity and antioxidant assays.
Conclusion and Future Directions
While this compound's specific mechanism of action remains to be elucidated and independently verified, its structural classification as a diketopiperazine suggests potential for significant biological activity, particularly in the areas of cancer and oxidative stress. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers investigating this compound. Future studies should focus on performing the described cell-based assays to determine its cytotoxic and antioxidant potential. Subsequently, more advanced techniques such as proteomics, transcriptomics, and specific signaling pathway analyses will be crucial to definitively identify its molecular targets and mechanism of action, paving the way for potential therapeutic applications.
References
- 1. Novoamauromine and ent-Cycloechinulin: two new diketopiperazine derivatives from Aspergillus novofumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (Synonyms: 环丙烷刺孢曲霉素) | Axygen爱思进官网 [megazyme.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 8. Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diketopiperazines and 2H-pyran-2-ones with antioxidant activity from the rice fermented with Aspergillus luchuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. DPPH Radical Scavenging Assay [mdpi.com]
- 23. Assay of Antioxidant Potential of Two Aspergillus Isolates By Different Methods Under Various Physio-Chemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ijpsonline.com [ijpsonline.com]
- 26. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 27. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
Assessing the Specificity of Cycloechinulin's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloechinulin, a diketopiperazine fungal metabolite, has been noted for its biological activities, including effects on insect growth. However, its specific molecular targets within biological systems remain largely uncharacterized. The determination of a bioactive compound's target specificity is a critical step in drug discovery and development, as it informs efficacy, potential off-target effects, and overall safety.
This guide provides a comparative overview of modern experimental approaches to assess the specificity of biological targets for compounds like this compound. While direct specificity data for this compound is not yet available, this guide will use other diketopiperazine (DKP) compounds with known targets as illustrative examples. We will delve into the methodologies for target identification and validation, present comparative data in a structured format, and visualize key workflows and concepts.
I. Methodologies for Target Identification and Specificity Profiling
The journey to understanding a compound's specificity begins with identifying its primary biological target(s). Subsequently, the compound's binding affinity and activity against a broader panel of related and unrelated targets are quantified to establish a specificity profile. Below are key experimental protocols employed in this process.
Target Identification Approaches
a) Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a powerful tool for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1][2][3][4]
Experimental Protocol:
-
Immobilization: The bioactive compound (e.g., a derivative of this compound) is chemically synthesized with a linker and immobilized onto a solid support, such as agarose (B213101) or magnetic beads.
-
Incubation: The immobilized compound is incubated with a cell lysate or tissue homogenate, allowing its target proteins to bind.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers.
-
Elution: The specifically bound target proteins are eluted from the solid support, often by changing the pH, ionic strength, or by adding a competing ligand.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS), which provides information about their amino acid sequences.
b) Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to verify target engagement in a cellular context by assessing the thermal stability of a target protein upon ligand binding.[5][6][7][8]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control (e.g., DMSO).
-
Heat Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand generally stabilizes its target protein, making it more resistant to heat-induced denaturation and aggregation.
-
Cell Lysis and Fractionation: After the heat challenge, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Specificity and Affinity Characterization
Once a putative target is identified, the next step is to quantify the binding affinity and assess the specificity of the interaction.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[9][10][11][12][13] It provides quantitative information on binding kinetics (association and dissociation rates) and affinity.
Experimental Protocol:
-
Immobilization: The purified target protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the small molecule (analyte) are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate sensorgrams.
-
Kinetic and Affinity Analysis: The sensorgram data is fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a small molecule to its target protein.[14][15][16][17] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the small molecule is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.[17]
-
Titration: The small molecule is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
II. Comparative Data for Diketopiperazine Compounds
To illustrate how specificity is assessed and compared, the following tables present hypothetical and literature-derived data for various diketopiperazine (DKP) compounds.
Table 1: Inhibitory Activity (IC50) of DKP Analogs against Various Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| DKP Analog A | BxPC-3 (Pancreatic Cancer) | 0.0044 | [18] |
| DKP Analog A | NCI-H460 (Lung Cancer) | 0.0262 | [18] |
| DKP Analog B | BxPC-3 (Pancreatic Cancer) | 0.0009 | [18] |
| DKP Analog B | NCI-H460 (Lung Cancer) | 0.0041 | [18] |
| DKP Analog C | BxPC-3 (Pancreatic Cancer) | 0.0007 | [18] |
| DKP Analog C | NCI-H460 (Lung Cancer) | 0.0038 | [18] |
| 2,5-DKP 52RR | MDM2-p53 Interaction | 31 | [19] |
| 2,5-DKP 52RS | MDM2-p53 Interaction | 28 | [19] |
| 2,6-DKP (S)-2a | MDA-MB-231 (Breast Cancer) | 4.6 | [20] |
| 2,6-DKP (R)-2b | MDA-MB-231 (Breast Cancer) | 21 | [20] |
This table showcases how the potency of different DKP analogs can vary against different cell lines, providing an initial indication of their selectivity at a cellular level.
Table 2: Selectivity Profile of a Hypothetical DKP Inhibitor (Compound X) against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 10 |
| Kinase B (Family A) | 150 |
| Kinase C (Family A) | 800 |
| Kinase D (Family B) | > 10,000 |
| Kinase E (Family C) | > 10,000 |
| Kinase F (Unrelated) | > 10,000 |
This table illustrates the concept of a selectivity profile, where the inhibitory activity of a compound is tested against a panel of related and unrelated targets. A highly selective compound will show potent inhibition of its primary target with significantly weaker or no activity against other targets.
Table 3: Comparison of Binding Affinities (KD) for Different Ligands to a Target Protein
| Ligand | Target Protein | KD (nM) | Technique |
| This compound (Hypothetical) | Target X | To be determined | SPR / ITC |
| DKP Analog 1 | Target X | 25 | SPR |
| DKP Analog 2 (Alternative) | Target X | 500 | ITC |
| Endogenous Ligand | Target X | 5 | SPR |
This table provides a framework for comparing the binding affinities of different compounds to the same target. A lower KD value signifies a stronger binding interaction.
III. Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to assessing the specificity of biological targets.
References
- 1. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 4. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cycloechinulin-Producing Fungi: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolomics of Cycloechinulin-producing fungi, primarily focusing on species within the genera Aspergillus and Eurotium. This document summarizes available quantitative data, details common experimental protocols, and visualizes key biological and experimental pathways.
This compound, a diketopiperazine alkaloid derived from tryptophan and alanine, is a secondary metabolite produced by several fungal species. It and its derivatives have garnered interest for their potential biological activities. Understanding the comparative production of these compounds across different fungal strains and the underlying biosynthetic and regulatory mechanisms is crucial for harnessing their therapeutic potential.
Quantitative Production of this compound and Related Metabolites
Direct comparative studies quantifying this compound production across a wide range of fungal species are limited in the readily available scientific literature. However, by compiling data from individual studies on prominent producing species, a comparative overview can be constructed. The following table summarizes the production of this compound and related indole (B1671886) diketopiperazine alkaloids in select Aspergillus and Eurotium species. It is important to note that production yields are highly dependent on the specific strain, culture conditions, and analytical methods used.
| Fungal Species | Metabolite | Production Yield | Reference |
| Aspergillus fumigatus | This compound | Data not consistently reported in quantitative terms in reviewed literature. | General literature |
| Eurotium cristatum | Indole diketopiperazine alkaloids | Qualitative identification in multiple studies; quantitative data not specified.[1][2][3] | [1][2][3] |
| Eurotium repens | Various secondary metabolites | Production is variable between teleomorph and anamorph stages.[4] | [4] |
| Aspergillus section Aspergillus (formerly Eurotium) | Echinulins and related compounds | Identified as major extrolites in several species.[5][6] | [5][6] |
Note: The lack of standardized reporting for production yields makes direct comparisons challenging. The data presented is based on available qualitative and semi-quantitative findings.
Biosynthesis and Regulation
The biosynthesis of this compound, like other diketopiperazines, is primarily orchestrated by nonribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes activate and link the precursor amino acids, L-tryptophan and L-alanine, which then cyclize to form the diketopiperazine core. Subsequent modifications, such as prenylation, are carried out by other enzymes encoded within a biosynthetic gene cluster (BGC).
The regulation of secondary metabolite production in fungi is a complex process influenced by a variety of factors, including nutrient availability, pH, temperature, and developmental stage.[4] In Aspergillus species, the expression of secondary metabolite BGCs is often controlled by pathway-specific transcription factors and global regulators that respond to environmental cues. Chromatin-level regulation, involving histone modifications, also plays a crucial role in activating or silencing these gene clusters.[7][8] While the specific signaling pathways governing this compound production are not yet fully elucidated, they are presumed to be integrated with the broader regulatory networks controlling fungal development and secondary metabolism.
Experimental Protocols
The comparative analysis of fungal metabolomes relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments involved in the study of this compound and related fungal metabolites.
Fungal Cultivation and Extraction
-
Fungal Strains and Culture Conditions:
-
Aspergillus and Eurotium species are typically cultured on solid media such as Potato Dextrose Agar (B569324) (PDA) or in liquid media like Potato Dextrose Broth (PDB).
-
Incubation is generally carried out at 25-30°C for 7-14 days, or until sufficient biomass and secondary metabolite production are achieved.
-
For comparative studies, it is critical to maintain identical culture conditions (media composition, temperature, pH, incubation time) for all fungal strains being analyzed.
-
-
Metabolite Extraction:
-
From Mycelia (Solid Culture): The fungal mycelia are scraped from the agar surface, lyophilized, and ground to a fine powder. The powder is then extracted with a suitable organic solvent, such as methanol (B129727), ethyl acetate, or a mixture thereof, often using sonication or shaking for a defined period.
-
From Liquid Culture: The culture broth is separated from the mycelia by filtration. The mycelia can be extracted as described above. The culture filtrate is typically extracted using liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.
-
The crude extracts are then filtered, concentrated under reduced pressure, and stored at -20°C prior to analysis.
-
Metabolomic Analysis by LC-MS
-
Sample Preparation:
-
The dried crude extracts are reconstituted in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Samples are filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is commonly used.
-
Chromatographic Separation: A C18 reversed-phase column is typically employed for the separation of secondary metabolites. A gradient elution is performed using a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (also with 0.1% formic acid).
-
Mass Spectrometry: Data is acquired in both positive and negative electrospray ionization (ESI) modes to detect a wider range of metabolites. Full scan MS data is collected over a mass range of m/z 100-1500. MS/MS fragmentation data is also acquired for structural elucidation of key compounds.
-
-
Data Analysis:
-
The raw LC-MS data is processed using specialized software for peak picking, alignment, and normalization.
-
Metabolite identification is achieved by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with those of authentic standards or by searching against metabolomics databases.
-
Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is often used to identify significant differences in the metabolomic profiles of different fungal strains.
-
References
- 1. Secondary Metabolites Produced by the Dominant Fungus Eurotium cristatum in Liupao Tea and Their Hypolipidemic Activities by Regulating Liver Lipid Metabolism and Remodeling Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from the Genus Eurotium and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Eurotium repens Reproduction and Secondary Metabolite Production [ejm.journals.ekb.eg]
- 5. Polyphasic taxonomy of Aspergillus section Aspergillus (formerly Eurotium), and its occurrence in indoor environments and food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A survey of xerophilic Aspergillus from indoor environment, including descriptions of two new section Aspergillus species producing eurotium-like sexual states [mycokeys.pensoft.net]
- 7. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin-level regulation of biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cycloechinulin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the detection and quantification of Cycloechinulin, a mycotoxin produced by various species of Aspergillus and Penicillium. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs. The guide details experimental protocols and presents quantitative data to support the comparison with alternative analytical techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a cornerstone for the sensitive and selective quantification of mycotoxins like this compound in complex matrices. Its ability to couple the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry makes it a highly specific and robust analytical tool.
Experimental Protocol: HPLC-MS/MS for this compound
This protocol outlines a general procedure for the quantitative analysis of this compound in a fungal culture extract.
1. Sample Preparation (Fungal Culture)
-
Extraction: A known quantity of lyophilized fungal mycelium is extracted with an organic solvent, such as methanol (B129727) or ethyl acetate. The extraction is typically performed using sonication or shaking for a specified period to ensure efficient recovery of the analyte.
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris. The filtrate is then concentrated under a stream of nitrogen or using a rotary evaporator to reduce the volume.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the HPLC mobile phase, typically a mixture of acetonitrile (B52724) and water.
2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly employed for the separation of this compound.
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored. For example, if the protonated molecule [M+H]+ of this compound is m/z 364, characteristic fragment ions would be selected for monitoring (e.g., 364 -> 293, 364 -> 224). Note: Specific transitions need to be determined through infusion of a pure standard.
-
3. Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH Q2(R2)) to ensure its reliability.[1] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[2] This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2] It is typically assessed by spike-recovery experiments in the matrix of interest.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[2] It is expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: HPLC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Example Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD) | Intra-day: ≤ 15%Inter-day: ≤ 20% | Intra-day: < 10%Inter-day: < 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |
Note: The example results are hypothetical and would need to be confirmed by experimental data.
Comparison with Alternative Methods
While HPLC-MS is a powerful technique, other methods can be employed for the detection of this compound, each with its own advantages and limitations.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique for the qualitative analysis of secondary metabolites like indole (B1671886) alkaloids, a class to which this compound belongs.[3][4]
Experimental Protocol: TLC for this compound
-
Plate Preparation: A silica (B1680970) gel 60 F254 TLC plate is used as the stationary phase.
-
Sample Application: The prepared sample extract and a this compound standard are spotted onto the baseline of the TLC plate.
-
Development: The plate is placed in a developing chamber containing a suitable mobile phase, such as a mixture of dichloromethane (B109758) and methanol.[4]
-
Visualization: After the solvent front has reached a certain height, the plate is removed, dried, and the spots are visualized under UV light (254 nm and 365 nm).[4] A developing reagent, such as Dragendorff's reagent, can also be used to visualize alkaloid spots.[4]
-
Identification: The retention factor (Rf) value of the sample spot is compared with that of the standard for identification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and high-throughput immunoassay that can be used for the screening of mycotoxins.[5][6] While a specific commercial ELISA kit for this compound may not be readily available, the principle of developing such an assay exists for other mycotoxins.[7]
General ELISA Protocol (Competitive ELISA)
-
Coating: Microtiter plate wells are coated with a known amount of this compound-protein conjugate.
-
Competition: The sample extract and a specific primary antibody against this compound are added to the wells. This compound in the sample competes with the coated antigen for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Method Comparison
| Feature | HPLC-MS/MS | Thin-Layer Chromatography (TLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Differential migration on a stationary phase | Antigen-antibody binding |
| Quantification | Quantitative | Semi-quantitative/Qualitative | Quantitative (screening) |
| Specificity | Very High | Moderate | High (depends on antibody) |
| Sensitivity | Very High | Low to Moderate | Very High |
| Throughput | Moderate | High | High |
| Cost | High | Low | Moderate |
| Expertise Required | High | Low | Moderate |
Visualizing the Workflow
To better understand the logical flow of validating an HPLC-MS method for this compound detection, the following diagrams illustrate the key stages.
Caption: Workflow for HPLC-MS/MS method development and validation for this compound.
Caption: Logical relationship for selecting an analytical method for this compound.
References
- 1. youtube.com [youtube.com]
- 2. resolian.com [resolian.com]
- 3. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Technology For Screening Mycotoxin Detection [elisakits.co.uk]
- 6. journals.caass.org.cn [journals.caass.org.cn]
- 7. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Cycloechinulin: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of Cycloechinulin, a diketopiperazine fungal metabolite. Adherence to these procedures will help ensure minimal risk to personnel and the environment.
This compound, a mycotoxin, is a chemically stable compound, making its proper handling and disposal paramount.[1][2] General procedures for mycotoxins emphasize physical removal and proper disposal as hazardous waste rather than attempting chemical breakdown in a standard laboratory setting.[1]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below to inform handling and disposal decisions.
| Property | Value |
| CAS Number | 143086-29-7[3] |
| Molecular Formula | C₂₀H₂₁N₃O₃[3] |
| Molecular Weight | 351.4 g/mol [3] |
| Appearance | Solid[3] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), and Methanol[3] |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves, and safety goggles.[4][5] All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Step-by-Step Disposal Procedures
The following step-by-step procedures provide guidance for the disposal of this compound in various forms. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and requirements.[6][7]
Solid this compound Waste
-
Containment: Unused or expired solid this compound should be kept in its original, sealed container whenever possible. If the original container is compromised, transfer the material to a new, clearly labeled, and compatible container for solid hazardous waste.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a dedicated, leak-proof, and sealable container.[8]
-
Labeling: Affix a "Hazardous Waste" label to the container and list all chemical constituents, including "this compound" and any solvents.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated hazardous waste area, preferably within secondary containment to mitigate spills.
-
Disposal: Contact your EHS office for collection and disposal.
Contaminated Labware and Debris
-
Solid Debris: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Glassware:
-
Gross Contamination: Heavily contaminated glassware should be treated as hazardous waste and disposed of through EHS.
-
Minor Contamination: For glassware with minimal residual contamination, a triple-rinse procedure can be employed. Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve this compound.[7] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7][8] After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.
-
Empty this compound Containers
-
Decontamination: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[7][8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and managed as liquid hazardous waste.[8]
-
Disposal: Once triple-rinsed, deface or remove the original label. The clean, empty container can then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[7]
Experimental Protocols for Decontamination
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Decision Workflow.
By following these guidelines, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and compliance with institutional and regulatory standards. Always prioritize safety and consult with your EHS department for any specific questions or concerns.
References
Navigating the Safe Handling of Cycloechinulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Cycloechinulin, a diketopiperazine fungal metabolite. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the compound's chemical class and general laboratory safety principles is warranted.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a fungal metabolite intended for research use only, it should be handled with care, assuming it may have potential biological activity and toxicity. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Provide a barrier against accidental splashes. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risks and ensure the compound's stability.
1. Preparation and Weighing:
- Before handling, ensure all necessary PPE is donned correctly.
- Conduct all manipulations of solid this compound within a chemical fume hood.
- Use a dedicated, clean weighing vessel.
- Tare the balance with the weighing vessel before adding the compound.
- Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
- Close the primary container of this compound immediately after weighing.
2. Dissolution:
- Add the appropriate solvent to the weighed this compound in the fume hood.
- Gently swirl or vortex the mixture to dissolve the compound completely.
- Ensure the container is sealed before removing it from the fume hood.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
- The primary container should be tightly sealed and clearly labeled.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Unused this compound powder, contaminated spatulas, and weighing papers should be collected in a dedicated, labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a separate, labeled hazardous liquid waste container.
- Contaminated PPE: Used gloves, bench paper, and other contaminated disposable items should be placed in a designated solid hazardous waste stream.
2. Institutional Procedures:
- All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
- Contact your institution's EHS department for specific instructions on the disposal of this chemical class.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
